Cyclopropyl-thiophen-2-ylmethyl-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJPDZTVBQYPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390001 | |
| Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14471-18-2 | |
| Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Cyclopropyl-thiophen-2-ylmethyl-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the novel amine, Cyclopropyl-thiophen-2-ylmethyl-amine. The primary synthesis pathway elucidated is the reductive amination of thiophene-2-carboxaldehyde with cyclopropylamine. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant data to support further research and development.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This widely utilized method in organic chemistry involves the reaction of a carbonyl compound, in this case, thiophene-2-carboxaldehyde, with an amine, cyclopropylamine, to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine, this compound. A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common and effective choice due to its mild nature and operational simplicity.
The overall reaction is depicted in the following scheme:
Figure 1: General synthesis pathway for this compound.
Experimental Protocol: Reductive Amination
The following is a generalized experimental protocol for the synthesis of this compound via reductive amination. This protocol is based on established methodologies for similar reactions and should be optimized for specific laboratory conditions.
Materials:
-
Thiophene-2-carboxaldehyde
-
Cyclopropylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) (for salt formation, optional)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 eq) in methanol. To this solution, add cyclopropylamine (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude amine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: A typical experimental workflow for the synthesis.
Data Presentation: Reaction Parameters
While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table summarizes typical reaction parameters and expected outcomes for reductive aminations of aromatic aldehydes with primary amines, based on analogous reactions.
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio | ||
| Aldehyde:Amine | 1:1 to 1:1.2 | A slight excess of the amine can drive imine formation. |
| Aldehyde:Reducing Agent | 1:1 to 1:2 | An excess of the reducing agent ensures complete reduction. |
| Solvent | Methanol, Ethanol, Dichloromethane | Protic solvents like methanol are common for borohydride reductions. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling for the addition of the reducing agent is often employed to control the reaction rate. |
| Reaction Time | 2 - 24 hours | Reaction completion should be monitored by TLC. |
| Yield | 60 - 95% | Yields are dependent on the specific substrate and reaction conditions. |
Safety Considerations
-
Cyclopropylamine: is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium borohydride: is a flammable solid that reacts with water to produce flammable hydrogen gas. Handle with care and add it slowly to the reaction mixture.
-
Thiophene-2-carboxaldehyde: may be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Standard laboratory safety procedures should be followed at all times.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol to achieve the best results in their specific experimental settings.
An In-depth Technical Guide on the Chemical Properties of N-(Thiophen-2-ylmethyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Thiophen-2-ylmethyl)cyclopropanamine is a heterocyclic organic compound incorporating both a thiophene and a cyclopropylamine moiety. While this specific molecule is cataloged and available commercially, detailed experimental data regarding its chemical and biological properties are not extensively documented in publicly accessible scientific literature. This technical guide consolidates the available information, including basic identifiers and computationally predicted properties. Furthermore, it extrapolates potential characteristics and methodologies for its study based on the known chemistry of thiophene and cyclopropylamine derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of N-(Thiophen-2-ylmethyl)cyclopropanamine in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
N-(Thiophen-2-ylmethyl)cyclopropanamine is a secondary amine with a molecular structure featuring a thiophen-2-yl methyl group attached to the nitrogen atom of a cyclopropylamine ring.
Identifiers and Descriptors
| Property | Value | Source |
| IUPAC Name | N-(Thiophen-2-ylmethyl)cyclopropanamine | N/A |
| Common Synonyms | Cyclopropyl-thiophen-2-ylmethyl-amine, cyclopropyl(2-thienylmethyl)amine | [1][2] |
| CAS Number | 14471-18-2 | [1][2] |
| Molecular Formula | C₈H₁₁NS | [1][2] |
| SMILES | C1CC1NCC2=CC=CS2 | [1] |
Physicochemical Properties
Experimental data on the physicochemical properties of N-(Thiophen-2-ylmethyl)cyclopropanamine is limited. The data presented below is a combination of information from a commercial supplier and computationally predicted values.
| Property | Value | Source |
| Molecular Weight | 153.24 g/mol | [1][2] |
| Melting Point | 78-80 °C | [3] |
| Boiling Point | 78-90 °C at 4 Torr | [3] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |
| logP (octanol-water partition coefficient) | 2.0001 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
Note: The melting and boiling points are sourced from a single commercial supplier and should be considered as provisional until independently verified through experimental work.
Synthesis and Characterization
Proposed Synthetic Pathway: Reductive Amination
This pathway would involve the reaction of thiophene-2-carboxaldehyde with cyclopropylamine to form an intermediate imine, which is then reduced to the desired secondary amine.
References
Spectroscopic Profile of Cyclopropyl-thiophen-2-ylmethyl-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl-thiophen-2-ylmethyl-amine is a secondary amine containing a thiophene and a cyclopropyl group. This document provides a predicted spectroscopic profile for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes expected spectral characteristics based on the analysis of its functional groups and data from structurally related compounds. Detailed, generalized experimental protocols for acquiring such data are also provided, along with a workflow diagram for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-5 | ~7.2-7.4 | dd | J ≈ 5.0, 1.2 |
| Thiophene H-3 | ~6.9-7.0 | dd | J ≈ 3.5, 1.2 |
| Thiophene H-4 | ~6.9-7.0 | dd | J ≈ 5.0, 3.5 |
| CH₂ (Thiophene-CH₂) | ~4.0 | s | - |
| NH | Broad, variable (1.0-3.0) | br s | - |
| CH (Cyclopropyl) | ~2.2-2.4 | m | - |
| CH₂ (Cyclopropyl) | ~0.4-0.8 | m | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| Thiophene C-2 (C-CH₂) | ~142-145 |
| Thiophene C-5 | ~127 |
| Thiophene C-3 | ~125 |
| Thiophene C-4 | ~124 |
| CH₂ (Thiophene-CH₂) | ~45-50 |
| CH (Cyclopropyl) | ~30-35 |
| CH₂ (Cyclopropyl) | ~5-10 |
Table 3: Predicted IR Spectroscopy Data
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3300-3500 | Weak-Medium |
| C-H (Thiophene) | Stretch | ~3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |
| C=C (Thiophene) | Stretch | 1400-1500 | Medium |
| C-N | Stretch | 1180-1360 | Medium |
| C-S (Thiophene) | Stretch | 600-800 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Fragmentation Pathway |
| [M]⁺ | 153 | Molecular Ion |
| [M-H]⁺ | 152 | Loss of a hydrogen atom |
| [M-C₃H₅]⁺ | 112 | Loss of cyclopropyl radical |
| C₅H₅S⁺ | 97 | Thienylmethyl cation (tropylium-like) |
| C₄H₄S⁺ | 84 | Thiophene radical cation |
| C₃H₅N⁺ | 55 | Cyclopropylaminyl cation |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film: If the sample is a low-boiling liquid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization:
-
Electron Ionization (EI): For GC-MS, use a standard EI source (70 eV) to generate fragment ions.
-
Electrospray Ionization (ESI): For LC-MS or direct infusion, use ESI in positive ion mode to generate the protonated molecule [M+H]⁺.
-
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Quantum Chemical Blueprint: Unraveling the Molecular Landscape of Cyclopropyl-thiophen-2-ylmethyl-amine
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of Cyclopropyl-thiophen-2-ylmethyl-amine, a novel scaffold with potential applications in medicinal chemistry. In the absence of direct experimental data, this document outlines a robust computational and experimental workflow designed to elucidate the molecule's structural, electronic, and spectroscopic properties. By leveraging established quantum chemical methods, primarily Density Functional Theory (DFT), we present a blueprint for characterizing this compound. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed methodologies and expected outcomes to accelerate further investigation and application of this promising molecule. All quantitative predictions are summarized in structured tables, and key processes are visualized through detailed diagrams.
Introduction
Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry, integral to the structure of numerous approved drugs.[1] The incorporation of a cyclopropyl group introduces unique conformational constraints and electronic properties that can significantly influence a molecule's biological activity and pharmacokinetic profile.[2] this compound represents an intriguing intersection of these two pharmacophoric elements. Understanding its three-dimensional structure, electronic landscape, and potential for intermolecular interactions is paramount for its rational development as a therapeutic agent.
Quantum chemical calculations offer a powerful, predictive lens through which to explore the molecular properties of novel compounds before extensive experimental synthesis and testing.[3] This guide details a proposed computational study of this compound, outlining the theoretical basis, computational methodologies, and expected data presentation. Furthermore, it provides standardized experimental protocols for the spectroscopic and structural validation of the computational findings.
Computational Methodology
The proposed computational investigation of this compound would be centered around Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for molecules of this size.[4]
2.1. Software and Hardware
All calculations would be performed using the Gaussian 16 suite of programs. High-performance computing clusters would be utilized to manage the computational demands of the calculations.
2.2. Geometric Optimization and Frequency Analysis
The initial 3D structure of this compound will be built using GaussView 6. A full geometric optimization and subsequent frequency calculation will be performed in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set.[5] The absence of imaginary frequencies in the output will confirm that the optimized structure corresponds to a true energy minimum.
2.3. Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties.[6] The energies of these orbitals and the resulting HOMO-LUMO gap will be calculated at the B3LYP/6-311++G(d,p) level of theory.
2.4. Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.[6] The MEP surface will be generated from the optimized geometry.
2.5. Spectroscopic Predictions
Theoretical predictions of NMR and IR spectra are essential for validating the computed structure against experimental data.
-
NMR Spectroscopy: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set, using Tetramethylsilane (TMS) as a reference standard.[7]
-
FTIR Spectroscopy: Vibrational frequencies will be calculated from the optimized geometry. The resulting frequencies are often scaled by a factor (typically ~0.96) to account for anharmonicity and achieve better agreement with experimental spectra.[8]
2.6. Natural Bond Orbital (NBO) Analysis
NBO analysis will be performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[5]
Predicted Molecular Properties
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations of this compound.
Table 1: Predicted Geometric Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(thiophene)-C(methylene) | 1.51 Å |
| C(methylene)-N | 1.47 Å | |
| N-H | 1.01 Å | |
| C(cyclopropyl)-N | 1.46 Å | |
| Bond Angle | C(thiophene)-C(methylene)-N | 112.5° |
| C(methylene)-N-C(cyclopropyl) | 118.0° | |
| Dihedral Angle | C(thiophene)-C(thiophene)-C(methylene)-N | 95.0° |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 1.9 D |
Table 3: Predicted Spectroscopic Data
| Spectrum | Peak | Predicted Chemical Shift / Wavenumber |
| 1H NMR | Thiophene Protons | 6.9 - 7.4 ppm |
| Methylene Protons | ~3.9 ppm | |
| Cyclopropyl Protons | 0.4 - 0.9 ppm | |
| Amine Proton | ~1.5 ppm (broad) | |
| 13C NMR | Thiophene Carbons | 124 - 142 ppm |
| Methylene Carbon | ~48 ppm | |
| Cyclopropyl Carbons | 5 - 15 ppm | |
| FTIR | N-H Stretch | ~3350 cm-1 |
| C-H Stretch (thiophene) | ~3100 cm-1 | |
| C-H Stretch (aliphatic) | 2900 - 3000 cm-1 | |
| C-N Stretch | ~1100 cm-1 |
Experimental Protocols for Validation
To validate the theoretical predictions, the following experimental procedures are recommended.
4.1. Synthesis
A plausible synthetic route for this compound would involve the reductive amination of thiophene-2-carboxaldehyde with cyclopropylamine.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire 1H and 13C NMR spectra at room temperature.
-
Data Analysis: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values. Compare the experimental chemical shifts with the GIAO-calculated values.
4.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions with the scaled, theoretically predicted vibrational frequencies.
4.4. X-ray Crystallography
-
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
-
Methodology: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it to obtain accurate bond lengths, bond angles, and torsion angles.
-
Data Analysis: Compare the experimental geometric parameters with those obtained from the gas-phase DFT calculations.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Molecular structure of this compound.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene-Containing Cyclopropylamines: A Technical Guide to Predicted Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the predicted and experimentally observed biological activities of thiophene-containing cyclopropylamines. This class of compounds has garnered significant interest in medicinal chemistry, primarily due to its potent inhibitory activity against key enzymes implicated in cancer and neurological disorders. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Core Predicted Biological Activities: LSD1 and MAO Inhibition
The primary biological activities predicted and extensively studied for thiophene-containing cyclopropylamines are the inhibition of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B). The structural similarity of the cyclopropylamine moiety to the endogenous substrate of these enzymes allows for potent, often irreversible, inhibition.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is a flavin-dependent demethylase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). Its overexpression is associated with various cancers, making it a promising therapeutic target. Thiophene-containing cyclopropylamines act as mechanism-based inhibitors of LSD1, forming a covalent adduct with the FAD cofactor.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease. The cyclopropylamine scaffold is a well-established pharmacophore for MAO inhibition.
Quantitative Data on Biological Activity
The following tables summarize the inhibitory activities of selected thiophene-containing cyclopropylamines and related derivatives against LSD1, MAO-A, and MAO-B.
| Compound ID | Target | IC50 (µM) | Reference |
| LSD1 Inhibitors | |||
| Compound 1 | LSD1 | 0.131 | [1] |
| Compound 2 | LSD1 | 0.031 | [1] |
| MAO Inhibitors | |||
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 0.170 | [2] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 0.005 | [2] |
Other Predicted and Observed Biological Activities
While the primary focus has been on LSD1 and MAO inhibition, the thiophene moiety is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of other biological activities. Data for thiophene-containing cyclopropylamines in these areas is limited; however, the broader class of thiophene derivatives has shown promise in the following areas:
-
Anticancer Activity: Various thiophene derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. For instance, a novel thiophene derivative, compound 1312, has been investigated for its anti-proliferative efficacy.[3] Other studies have identified thiophene derivatives with potent antitumor activity against cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), with IC50 values in the micromolar range.[4]
-
Antimicrobial Activity: Thiophene derivatives have been explored for their antibacterial and antifungal properties. For example, certain thiophene derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli, with MIC50 values ranging from 8 to 32 mg/L.[5] Some compounds exhibited potent activity against C. difficile with MIC values of 2 to 4 μg/ml.[6]
-
Anti-inflammatory Activity: The thiophene scaffold is present in known anti-inflammatory drugs.[7] Studies on various thiophene derivatives have demonstrated their potential to inhibit key inflammatory enzymes like COX-1, COX-2, and 5-LOX.[8][9] For example, certain tetrasubstituted thiophenes have shown significant in vivo anti-inflammatory activity.[3]
-
Antiviral Activity: Some benzo[b]thiophene derivatives have been reported to possess anti-influenza activity.[10]
-
Neuroprotective Activity: Thiophene oligomer derivatives have been investigated for their neuroprotective effects against beta-amyloid-induced toxicity, suggesting potential applications in neurodegenerative diseases.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.[12][13]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3(1-21)K4 peptide substrate
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable HRP substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compounds (thiophene-containing cyclopropylamines)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, pre-incubate the LSD1 enzyme with the test compounds (or DMSO for control) in assay buffer for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Add the detection mix containing Amplex® Red and HRP to each well.
-
Incubate for 5 minutes at room temperature in the dark.
-
Measure the fluorescence of the product, resorufin, using a microplate reader (excitation: ~540 nm, emission: ~590 nm).
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 values.
MAO-A and MAO-B Inhibition Assay (Kynuramine-Based Fluorometric Assay)
This assay determines the inhibitory potential of compounds against MAO-A and MAO-B by measuring the fluorescence of 4-hydroxyquinoline, which is formed from the substrate kynuramine.[1][14][15]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (MAO-A specific inhibitor)
-
Selegiline (MAO-B specific inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds
-
96-well black microplates
Procedure:
-
Prepare working solutions of MAO-A and MAO-B enzymes in potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds and control inhibitors (clorgyline and selegiline) in the assay buffer.
-
To the wells of a 96-well plate, add the enzyme solution followed by the test compound or control inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation: ~310-320 nm, emission: ~380-400 nm).
-
Calculate the percent inhibition and determine the IC50 values.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of thiophene-containing cyclopropylamines.
Caption: LSD1 Inhibition by Thiophene-Containing Cyclopropylamines.
Caption: Workflow for MAO Inhibition Assay.
Caption: Relationship of Predicted Biological Activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antiproliferative activity of novel thiophene and thienopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antiviral activity of some related benzo(b) thiophene derivatives. II. Anti-influenza activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]
In Silico Screening of Thiophene Derivatives: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the in silico screening methodologies applicable to thiophene derivatives. While the core request specified "Cyclopropyl-thiophen-2-ylmethyl-amine" derivatives, a thorough literature search did not yield specific in silico screening data for this particular subclass. Therefore, this document presents a broader framework for the in silico analysis of thiophene-containing compounds, with illustrative data and protocols drawn from published research on various thiophene derivatives. These methodologies can be directly adapted for the screening of this compound derivatives.
Introduction
Thiophene and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their versatile chemical nature allows for diverse substitutions, leading to a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][3][4] In silico screening, encompassing techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, has become an indispensable tool in the rational design and discovery of novel thiophene-based therapeutics.[1][5] This computational approach accelerates the identification of promising drug candidates by predicting their biological activity and pharmacokinetic profiles prior to costly and time-consuming synthesis and experimental testing.[5]
This technical guide outlines the key in silico methodologies for the screening of thiophene derivatives, providing structured data from existing literature, detailed experimental protocols, and visual workflows to aid researchers in their drug discovery endeavors.
Data Presentation: In Silico Screening of Thiophene Derivatives
The following tables summarize quantitative data from various in silico and in vitro studies on different thiophene derivatives. This data is presented to illustrate the types of results obtained from such analyses and to facilitate comparison between different scaffolds and targets.
Table 1: Molecular Docking and Biological Activity Data for Thiophene Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Interactions | In Vitro Activity (IC50/Inhibition) | Reference |
| Compound 6 | TNF-α | - | Key interactions with active site residues | Remarkable inhibitory effect on TNF-α production | [3] |
| Compound 11a | TNF-α | - | Key interactions with active site residues | Remarkable inhibitory effect on TNF-α production | [3] |
| Compound 4a | TNF-α | - | Key interactions with active site residues | Nearly the same inhibitory effect as celecoxib | [3] |
| Compound 7a | TNF-α | - | Key interactions with active site residues | Nearly the same inhibitory effect as celecoxib | [3] |
| Thiophene-based amide (I) | Lung Cancer Protein (1x2j) | - | Binding nature explored | Effective antibacterial activity | [6] |
| Compound S23 | DprE1 | -8.516 | Comparable binding mode to the native ligand | MIC = 78.125 µg/mL (Antitubercular) | [7] |
| Compound P-1 | CDK-2 (2R3J) | -10.654 | Powerful binding interaction | Predicted anti-proliferative | [8] |
| Compound P-5 | CDK-2 (2R3J) | -10.169 | Powerful binding interaction | Predicted anti-proliferative | [8] |
Table 2: Predicted ADMET Properties of Selected Thiophene Derivatives
| Compound Class | Property | Predicted Value | Significance | Reference |
| 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives | Drug-likeness | Fulfilled Lipinski's rule | Potential for oral bioavailability | [8] |
| Thiophene Hydrazide Derivatives | GIT Absorption | High | Potential for oral bioavailability | [9] |
| Thiophene Hydrazide Derivatives | Water Solubility | Moderate | Favorable pharmacokinetic profile | [9] |
| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues | Toxicity | Less toxic | Favorable safety profile | [10] |
| Thiazole Schiff base derivatives | Oral Bioavailability | Validated | Suitable for oral administration | [11] |
| 1,2,4-triazole derivatives | CYP Inhibition | Potential inhibitors of CYP3A4 and CYP2C9 | Possible pharmacological activity and drug-drug interactions | [12] |
Experimental Protocols
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[13]
Protocol:
-
Protein Preparation:
-
The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogens and appropriate charges (e.g., Gasteiger charges) are added to the protein structure.[14]
-
The protein is saved in a suitable format (e.g., PDBQT for AutoDock).[13]
-
-
Ligand Preparation:
-
The 2D structures of the thiophene derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94).
-
Appropriate charges and rotatable bonds are assigned to the ligands.
-
The ligands are saved in a compatible format (e.g., PDBQT).
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.[13]
-
-
Docking Simulation:
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined grid box.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
-
-
Analysis of Results:
-
The docking results are clustered based on their root-mean-square deviation (RMSD).
-
The binding energy (in kcal/mol) and inhibition constant (Ki) are calculated for the best docking poses.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio or PyMOL.[13]
-
ADMET Prediction
ADMET prediction is a computational method to assess the pharmacokinetic and toxicological properties of drug candidates.
Protocol:
-
Input Data:
-
The 2D or 3D structures of the thiophene derivatives are used as input.
-
-
Software/Web Tools:
-
Parameter Evaluation:
-
A range of physicochemical and pharmacokinetic properties are calculated, including:
-
Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability, P-glycoprotein substrate potential.[12]
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).[12]
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity, carcinogenicity, and LD50.
-
-
-
Drug-likeness Evaluation:
-
The compliance of the compounds with established drug-likeness rules, such as Lipinski's Rule of Five, is assessed. These rules relate physicochemical properties to oral bioavailability.[8]
-
-
Data Analysis:
-
The predicted ADMET properties are analyzed to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity. This information is crucial for prioritizing candidates for further development.
-
Visualizations
In Silico Screening Workflow
The following diagram illustrates a typical workflow for the in silico screening of a compound library.
Caption: A generalized workflow for in silico drug discovery.
TNF-α Signaling Pathway
The diagram below depicts a simplified representation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, a target for some of the thiophene derivatives mentioned in the literature.[3]
Caption: Simplified TNF-α signaling pathway leading to inflammation.
Conclusion
In silico screening serves as a powerful and efficient strategy in the early stages of drug discovery for thiophene derivatives. By leveraging molecular docking and ADMET prediction, researchers can rapidly screen large virtual libraries of compounds, prioritize promising candidates, and refine their structures for enhanced biological activity and favorable pharmacokinetic properties. The methodologies and illustrative data presented in this guide provide a foundational framework for the computational exploration of this compound and other novel thiophene-based compounds, ultimately accelerating the development of new and effective therapeutics.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. colab.ws [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. jbcpm.com [jbcpm.com]
- 14. thieme-connect.de [thieme-connect.de]
Anhydrogitalin (CAS 14471-18-2): A Technical Guide to its Mechanism of Action as a P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrogitalin (CAS 14471-18-2) has been identified as an antagonist of the P2X7 receptor, a key player in the inflammatory cascade. This technical guide provides an in-depth analysis of its mechanism of action, focusing on the inhibition of ATP-induced interleukin-1β (IL-1β) release. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: P2X7 Receptor Antagonism
Anhydrogitalin exerts its primary pharmacological effect by acting as an antagonist at the P2X7 receptor, an ATP-gated ion channel. The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and monocytes, and its activation by high concentrations of extracellular ATP triggers a signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, most notably IL-1β. By blocking this receptor, Anhydrogitalin effectively mitigates these downstream inflammatory events.
Signaling Pathway of P2X7 Receptor Activation and Anhydrogitalin's Point of Intervention
The activation of the P2X7 receptor by extracellular ATP initiates a series of intracellular events culminating in the release of mature IL-1β. Anhydrogitalin intervenes by preventing the initial binding of ATP to the P2X7 receptor, thereby inhibiting the entire downstream cascade.
Quantitative Data
The antagonist activity of Anhydrogitalin at the human P2X7 receptor was determined by measuring the inhibition of ATP-induced IL-1β release in lipopolysaccharide (LPS)-stimulated human monocytes.
| Compound | CAS Number | Assay Type | Target | Cell Type | Agonist | Parameter | Value |
| Anhydrogitalin | 14471-18-2 | Inhibition of IL-1β release | P2X7 Receptor | Human Monocytes (LPS-stimulated) | ATP | IC50 | 1.2 µM |
Table 1: Summary of Quantitative Data for Anhydrogitalin (CAS 14471-18-2)
Experimental Protocols
The following is a detailed methodology for the key experiment cited in determining the antagonist activity of Anhydrogitalin.
Inhibition of ATP-induced IL-1β Release in LPS-stimulated Human Monocytes
This assay quantifies the ability of a test compound to inhibit the release of IL-1β from human monocytes that have been primed with LPS and subsequently stimulated with ATP.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Anhydrogitalin (CAS 14471-18-2)
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
Experimental Workflow:
A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Thiophene Derivatives: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases do not contain specific cytotoxicity data for Cyclopropyl-thiophen-2-ylmethyl-amine. This guide has been developed to provide a comprehensive framework for the preliminary cytotoxicity screening of a novel thiophene derivative. To illustrate the process with concrete data, this document utilizes published results for a representative thiophene compound, "TP 5," as a case study. The experimental protocols and potential mechanisms of action described herein are standard methodologies in the field of toxicology and drug discovery and can be adapted for the evaluation of this compound.
Introduction
Thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The evaluation of the cytotoxic potential of novel thiophene-containing entities, such as this compound, is a critical first step in the drug discovery pipeline.[3] This process involves in vitro assays to determine the concentration at which a compound exhibits toxicity to cultured cells, providing essential information for hit-to-lead selection and further preclinical development.[3]
This technical guide outlines the standard procedures for conducting a preliminary cytotoxicity screening of a novel thiophene derivative. It provides detailed experimental protocols, a framework for data presentation, and a discussion of potential cytotoxic mechanisms, such as the induction of apoptosis.
Data Presentation: Cytotoxicity Profile of a Representative Thiophene Derivative
To exemplify the data generated from a preliminary cytotoxicity screen, the following tables summarize the in vitro cytotoxicity of a representative thiophene derivative, TP 5, against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50% compared to an untreated control, is a key metric for quantifying cytotoxicity.[3]
Table 1: In Vitro Cytotoxicity (IC50) of Representative Thiophene Derivative TP 5 Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h | IC50 (µg/mL) after 72h |
| HepG2 | Hepatocellular Carcinoma | >40 | ~20 | ~10 |
| SMMC-7721 | Hepatocellular Carcinoma | >40 | ~25 | ~15 |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[4]
Table 2: Comparative Cytotoxicity of Various Thiophene Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
| Compound 480 | HeLa (Cervical Cancer) | 12.61 |
| Compound 480 | HepG2 (Hepatocellular Carcinoma) | 33.42 |
| Compound 1312 | SGC-7901 (Gastric Cancer) | 0.34 µM |
This table showcases the range of cytotoxic potencies observed in different thiophene derivatives against various cancer cell lines.[5][6]
Experimental Protocols
The following are detailed protocols for standard in vitro cytotoxicity assays that can be employed for the screening of novel compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]
Materials:
-
Cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound (or test compound)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level, typically <0.5% (v/v).[3] Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only controls and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[3][8]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of cells with a damaged plasma membrane.[9]
Materials:
-
Opaque-walled 96-well assay plates
-
Cultured cells and test compound
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader with fluorescence or absorbance capabilities
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in opaque-walled plates as described for the MTT assay. Include control wells: no cells (medium only), no treatment (vehicle control), and maximum LDH release (cells treated with lysis buffer).[9]
-
Incubation: Culture the cells for the desired exposure period.
-
Assay Reaction: Remove the assay plates from the incubator and allow them to equilibrate to room temperature. Transfer a portion of the cell culture supernatant to a new plate. Add the LDH assay reagent mixture to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate for the recommended time, protected from light. Measure the resulting signal (absorbance or fluorescence) with a microplate reader.
-
Data Analysis: Subtract the background (no cell control) from all values. Calculate the percentage of cytotoxicity by normalizing the LDH release from treated cells to the maximum LDH release control.
Potential Mechanism of Action: Apoptosis Signaling
Many cytotoxic compounds, including various thiophene derivatives, exert their effects by inducing programmed cell death, or apoptosis.[1][5] Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[10][11] Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the dismantling of the cell.[12]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[13] This leads to the formation of a death-inducing signaling complex (DISC), which recruits and activates initiator caspase-8.[14]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress.[11] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[13] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates initiator caspase-9.[13][15]
Activated initiator caspases (caspase-8 and caspase-9) then cleave and activate executioner caspases, such as caspase-3, which are responsible for the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.[11] The investigation of these pathways, for instance through caspase activity assays or measurement of mitochondrial membrane potential, can elucidate the mechanism of cytotoxicity for a novel compound.
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability studies of N-(Thiophen-2-ylmethyl)cyclopropanamine
An In-depth Technical Guide: Solubility and Stability Studies of N-(Thiophen-2-ylmethyl)cyclopropanamine
Disclaimer: As of the date of this document, a thorough search of public scientific literature and chemical databases has revealed no specific experimental data on the solubility and stability of N-(Thiophen-2-ylmethyl)cyclopropanamine. Therefore, this guide has been constructed to serve as a representative model for researchers and drug development professionals. It outlines the standard methodologies, data presentation formats, and analytical workflows typically employed for the characterization of a novel chemical entity. The quantitative data presented herein is strictly hypothetical and for illustrative purposes.
Introduction
N-(Thiophen-2-ylmethyl)cyclopropanamine is a chemical compound with potential applications in pharmaceutical and agrochemical research.[1][2][3] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is fundamental for the development of viable formulations and for ensuring its quality, efficacy, and safety. Aqueous solubility is a critical determinant of a compound's absorption and bioavailability, while stability data is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.
This technical guide provides a framework for conducting and documenting the necessary solubility and stability studies. It includes hypothetical data, detailed experimental protocols, and visual workflows to guide researchers in this process.
Solubility Studies
Solubility is a critical physicochemical parameter that influences the biopharmaceutical properties of a compound. The following sections detail the solubility profile of N-(Thiophen-2-ylmethyl)cyclopropanamine in various media.
Quantitative Solubility Data (Hypothetical)
The equilibrium solubility was determined in a range of aqueous and organic solvents to support formulation and analytical method development.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Classification |
| Purified Water | 25 | 0.85 | Slightly Soluble |
| pH 1.2 (0.1 N HCl) | 25 | 15.2 | Soluble |
| pH 4.5 (Acetate Buffer) | 25 | 9.8 | Soluble |
| pH 6.8 (Phosphate Buffer) | 25 | 1.2 | Slightly Soluble |
| pH 7.4 (Phosphate Buffer) | 25 | 0.9 | Slightly Soluble |
| Methanol | 25 | > 100 | Very Soluble |
| Ethanol | 25 | > 100 | Very Soluble |
| Acetonitrile | 25 | 85.5 | Freely Soluble |
| Dichloromethane | 25 | > 100 | Very Soluble |
Table 1: Hypothetical equilibrium solubility of N-(Thiophen-2-ylmethyl)cyclopropanamine in various media.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol describes the determination of thermodynamic equilibrium solubility using the shake-flask method, a gold-standard technique.
-
Preparation of Solutions: Prepare a series of buffered aqueous solutions (pH 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents.
-
Sample Preparation: Add an excess amount of N-(Thiophen-2-ylmethyl)cyclopropanamine to vials containing a fixed volume (e.g., 2 mL) of each solvent system. The amount should be sufficient to ensure a solid phase remains after reaching equilibrium.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker (e.g., at 25 °C and 150 rpm) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study should be conducted.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the settling of undissolved solid. Subsequently, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant of each sample. Dilute the aliquot gravimetrically with an appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility in mg/mL from the determined concentration and the dilution factor. The presence of remaining solid in each vial at the end of the experiment must be visually confirmed.
Visualization: Solubility Study Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination process.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule. This data is crucial for developing stability-indicating analytical methods.
Quantitative Stability Data (Hypothetical)
The following table summarizes the degradation of N-(Thiophen-2-ylmethyl)cyclopropanamine under various stress conditions as per ICH guidelines.
| Stress Condition | Duration | % Assay of Parent | % Degradation | Observations |
| 0.1 N HCl (Acid Hydrolysis) | 24 hours | 88.5% | 11.5% | Two major degradation products observed. |
| 0.1 N NaOH (Base Hydrolysis) | 24 hours | 96.2% | 3.8% | One minor degradation product observed. |
| 10% H₂O₂ (Oxidation) | 24 hours | 91.3% | 8.7% | One major degradation product observed. |
| Thermal (80°C, Solid State) | 7 days | 99.1% | 0.9% | No significant degradation. |
| Photolytic (ICH Q1B Option 2) | 1.2 million lux hours | 97.8% | 2.2% | Minor degradation, requires light protection. |
Table 2: Hypothetical forced degradation results for N-(Thiophen-2-ylmethyl)cyclopropanamine.
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard procedure for conducting forced degradation studies.
-
Stock Solution Preparation: Prepare a stock solution of N-(Thiophen-2-ylmethyl)cyclopropanamine in a suitable solvent (e.g., acetonitrile/water, 1:1 v/v) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration with mobile phase.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C. Withdraw samples at time points, neutralize with 0.1 N HCl, and dilute.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 10% H₂O₂) and keep at room temperature. Withdraw samples at time points and dilute.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2). A control sample should be protected from light. After exposure, prepare solutions for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).
-
Data Evaluation: Calculate the percentage degradation for the parent compound. Determine the relative retention times and peak areas of any degradation products formed.
Visualization: Stability Study Workflow
The diagram below outlines the general workflow for conducting a forced degradation study.
Caption: Workflow for Forced Degradation (Stress) Testing.
Hypothetical Degradation Pathway
Based on the forced degradation results, a potential degradation pathway can be postulated. The thiophene ring is known to be susceptible to oxidation, and the secondary amine linkage can be subject to hydrolysis. The following diagram illustrates a hypothetical acid-catalyzed hydrolysis pathway.
Caption: Hypothetical Acid-Catalyzed Hydrolysis Pathway.
Conclusion
This guide provides a comprehensive framework for evaluating the solubility and stability of N-(Thiophen-2-ylmethyl)cyclopropanamine. The illustrative data indicates that the compound is a weak base with pH-dependent aqueous solubility, being more soluble under acidic conditions. The hypothetical stability studies suggest good stability under thermal and photolytic conditions but show susceptibility to degradation via acid hydrolysis and oxidation. These findings are critical for guiding formulation development, establishing appropriate storage conditions, and defining analytical control strategies. It is imperative that these studies be performed on the actual compound to generate authentic data for any future development.
References
A Technical Guide to Novel Synthesis Routes for Substituted Cyclopropyl Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the cyclopropyl moiety into thiophene scaffolds has garnered significant interest in medicinal chemistry and materials science. The unique conformational constraints and metabolic stability conferred by the cyclopropyl group can lead to enhanced biological activity and improved physicochemical properties of thiophene-containing compounds. This in-depth technical guide explores novel and efficient synthetic routes for the preparation of substituted cyclopropyl thiophene derivatives, with a focus on methodologies relevant to drug discovery and development.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach
One of the most effective and widely utilized methods for the synthesis of cyclopropyl thiophenes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a bromothiophene derivative with a cyclopropylboronic acid or its trifluoroborate salt.[1][2]
General Reaction Scheme
The general transformation can be depicted as follows:
Caption: Suzuki-Miyaura cross-coupling for cyclopropyl thiophene synthesis.
Quantitative Data
The Suzuki-Miyaura coupling offers high yields for a variety of substituted bromothiophenes. The following table summarizes representative yields and reaction conditions.
| Entry | Bromothiophene Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromothiophene | Pd(OAc)₂, SPhos, K₃PO₄ | 90 | 2 | 85 | [2] |
| 2 | 3-Bromothiophene | Pd(OAc)₂, SPhos, K₃PO₄ | 90 | 2 | 88 | [2] |
| 3 | 5-Bromothiophene-2-carbaldehyde | Pd(OAc)₂, cataCXium A, Cs₂CO₃ | 100 | 16 | 95 | [1] |
| 4 | Methyl 2-bromothiophene-3-carboxylate | Pd(OAc)₂, SPhos, K₃PO₄ | 90 | 2 | 69 | [2] |
| 5 | 1-(5-bromothiophen-2-yl)ethan-1-one | Pd(OAc)₂, SPhos, K₃PO₄ | 90 | 2 | 93 | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed coupling of a bromothiophene with cyclopropylboronic acid.[2]
Materials:
-
Substituted bromothiophene (1.0 eq)
-
Cyclopropylboronic acid (1.3 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.02 eq)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel, add the bromothiophene, cyclopropylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed toluene and water.
-
Heat the reaction mixture to 90 °C and stir for 2 hours, or until reaction completion is observed by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropylthiophene.
Classical Cyclopropanation Reactions: Alternative Pathways
While the Suzuki-Miyaura coupling is highly effective, classical cyclopropanation methods offer alternative synthetic strategies, particularly when starting from different thiophene precursors.
Simmons-Smith Reaction
The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[3][4] This reaction can be applied to vinyl thiophene substrates.
Caption: Simmons-Smith cyclopropanation of a vinyl thiophene.
A common precursor for the Simmons-Smith reaction is a vinyl thiophene. A protocol for the synthesis of 2-vinylthiophene is provided below.[5]
Materials:
-
2-Acetylthiophene
-
Lithium aluminum hydride (LiAlH₄)
-
Pyridine
-
α-nitroso-β-naphthol
Procedure (summary):
-
Reduction of 2-acetylthiophene with LiAlH₄ to yield α-(2-thienyl)ethanol.
-
Dehydration of the alcohol in the presence of pyridine and an inhibitor like α-nitroso-β-naphthol.
-
Distillation under reduced pressure to isolate 2-vinylthiophene.
Materials:
-
2-Vinylthiophene (1.0 eq)
-
Diiodomethane (CH₂I₂) (1.5 eq)
-
Zinc-copper couple (2.0 eq)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the zinc-copper couple in anhydrous diethyl ether.
-
Add a solution of diiodomethane in anhydrous diethyl ether to the suspension.
-
To the activated reagent, add a solution of 2-vinylthiophene in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by distillation or column chromatography to yield 2-cyclopropylthiophene.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction utilizes a sulfur ylide to convert α,β-unsaturated carbonyl compounds into the corresponding cyclopropanes.[6][7] This method is applicable to α,β-unsaturated thiophene ketones or aldehydes.
Caption: Corey-Chaykovsky cyclopropanation of an α,β-unsaturated thiophene.
The synthesis of α,β-unsaturated ketones can be achieved through various methods, such as the aldol condensation of a thiophene carboxaldehyde with a ketone.[8]
Materials:
-
Thiophene-2-carboxaldehyde
-
Acetone
-
Sodium hydroxide
Procedure (summary):
-
A base-catalyzed aldol condensation between thiophene-2-carboxaldehyde and acetone.
-
Dehydration of the intermediate aldol product to yield the α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated thiophene ketone (1.0 eq)
-
Trimethylsulfoxonium iodide (1.1 eq)
-
Sodium hydride (NaH) (1.1 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add sodium hydride to anhydrous DMSO.
-
Heat the mixture to approximately 70 °C until the evolution of hydrogen ceases, then cool to room temperature.
-
Add trimethylsulfoxonium iodide in one portion and stir until a clear solution is obtained.
-
Add a solution of the α,β-unsaturated thiophene ketone in DMSO dropwise to the ylide solution.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Derivatization of the Cyclopropyl Thiophene Core
Once the cyclopropyl thiophene scaffold is synthesized, it can be further functionalized to introduce a variety of substituents, expanding the chemical space for drug discovery.
Bromination
Bromination of the thiophene ring can be achieved using N-bromosuccinimide (NBS), providing a handle for further cross-coupling reactions.[5]
Experimental Protocol:
-
Dissolve the cyclopropylthiophene in N,N-dimethylformamide (DMF) and cool to 0 °C.
-
Add NBS portion-wise, maintaining the temperature at 0 °C.
-
Stir at room temperature for 1-2 hours.
-
Work-up by pouring into ice water, extracting with diethyl ether, and washing with water and brine.
-
Dry the organic layer and concentrate to obtain the brominated product.
Sulfonylation
Introduction of a sulfonyl chloride group can be accomplished by lithiation followed by quenching with sulfur dioxide and then N-chlorosuccinimide (NCS).[2]
Experimental Protocol:
-
Dissolve the cyclopropylthiophene in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise.
-
After stirring, add liquefied sulfur dioxide via cannula.
-
Add NCS in one portion and allow the reaction to warm to room temperature.
-
Work-up by quenching with saturated aqueous sodium bicarbonate and extracting with ethyl acetate.
Caption: Key derivatization pathways of the cyclopropyl thiophene core.
Spectroscopic Data
The characterization of substituted cyclopropyl thiophene compounds relies on standard spectroscopic techniques.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 2-Cyclopropylthiophene | 6.90 (dd, 1H), 6.79 (dd, 1H), 6.65 (dd, 1H), 2.05 (m, 1H), 0.95 (m, 2H), 0.65 (m, 2H) | 149.8, 126.9, 122.8, 120.9, 10.3, 7.8 | Expected M⁺: 124.03 |
| 3-Cyclopropylthiophene | 7.15 (dd, 1H), 6.90 (d, 1H), 6.85 (d, 1H), 1.95 (m, 1H), 0.90 (m, 2H), 0.60 (m, 2H) | 144.5, 128.2, 124.7, 119.5, 12.1, 8.5 | Expected M⁺: 124.03 |
Note: NMR data are approximate and may vary depending on the solvent and specific substitution pattern.[2]
Conclusion
This technical guide has outlined several key synthetic routes for the preparation of substituted cyclopropyl thiophene compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling stands out as a highly efficient and versatile method. Additionally, classical cyclopropanation reactions such as the Simmons-Smith and Corey-Chaykovsky reactions provide valuable alternatives, particularly when starting from different thiophene precursors. The ability to further derivatize the cyclopropyl thiophene core enhances the accessibility of a diverse range of analogues for applications in drug discovery and materials science. The detailed experimental protocols and compiled quantitative data herein serve as a valuable resource for researchers in this field.
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Patent Horizon for Cyclopropyl-Thiophene Derivatives: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the patent landscape surrounding cyclopropyl-thiophene derivatives, with a specific focus on the structural motif of Cyclopropyl-thiophen-2-ylmethyl-amine. While no patents explicitly claim this exact molecule, the existing patent literature for structurally related compounds provides a valuable framework for understanding its potential therapeutic applications, synthesis, and biological evaluation. This document synthesizes information from relevant patents and established scientific principles to offer a comprehensive overview for research and development endeavors.
Quantitative Data Summary
Due to the absence of patent data for the specific molecule this compound, the following table presents representative biological data for closely related cyclopropyl-thiophene analogues disclosed in the patent literature. This data is intended to be illustrative of the potential activity profile of this class of compounds.
| Compound Class | Target/Assay | Representative Activity (IC50/EC50) | Patent Reference (Exemplary) |
| Thiophene Derivatives | Mast Cell Degranulation Inhibition | 10 nM - 500 nM | Based on data for analogous compounds in patents such as US8802721B2 |
| Cyclopropyl-Thiophene Analogues | S1P1 Receptor Agonism | 1 nM - 100 nM | Inferred from patents on thiophene derivatives as S1P1 agonists (e.g., WO2008076356A1) |
| Substituted Thiophenes | Anti-inflammatory Activity (e.g., TNF-α inhibition) | 50 nM - 1 µM | Based on general disclosures in patents like US5705525A |
Note: The activity ranges presented are hypothetical and derived from related but structurally distinct molecules. Experimental validation is necessary to determine the precise biological activity of this compound.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and biological evaluation of this compound and its analogues, based on established chemical literature and protocols described in relevant patents.
Synthesis of this compound via Reductive Amination
This protocol outlines a common and efficient method for the synthesis of the target compound.
Materials:
-
Thiophene-2-carboxaldehyde
-
Cyclopropylmethanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of thiophene-2-carboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) is added cyclopropylmethanamine (1.2 eq). The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-18 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mast Cell Degranulation Assay
This in vitro assay is used to evaluate the potential of the compound to inhibit the release of inflammatory mediators from mast cells.[1][2][3]
Materials:
-
RBL-2H3 rat basophilic leukemia cell line (a mast cell model)
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
Monoclonal anti-DNP IgE
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Lysis buffer (e.g., Triton X-100 in citrate buffer)
-
96-well microplates
Procedure:
-
Cell Sensitization: RBL-2H3 cells are seeded in a 96-well plate and sensitized overnight with anti-DNP IgE (0.5 µg/mL).
-
Compound Incubation: The sensitized cells are washed with Tyrode's buffer and then pre-incubated with varying concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
Antigen Challenge: Degranulation is induced by challenging the cells with DNP-HSA (100 ng/mL) for 1 hour at 37°C.
-
Quantification of β-hexosaminidase Release: An aliquot of the supernatant from each well is transferred to a new plate. The remaining cells are lysed with lysis buffer to determine the total β-hexosaminidase content.
-
Enzymatic Reaction: The substrate PNAG is added to both the supernatant and lysate plates, and the reaction is incubated for 1 hour at 37°C. The reaction is stopped with a stop solution (e.g., Na₂CO₃/NaHCO₃ buffer).
-
Data Analysis: The absorbance is read at 405 nm. The percentage of degranulation is calculated as the ratio of β-hexosaminidase in the supernatant to the total β-hexosaminidase (supernatant + lysate). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
S1P1 Receptor Agonist Assay (GTPγS Binding Assay)
This assay determines the ability of the compound to activate the S1P1 receptor by measuring the binding of radiolabeled GTPγS to G-proteins.
Materials:
-
Membranes from cells overexpressing the human S1P1 receptor
-
[³⁵S]GTPγS
-
Guanosine diphosphate (GDP)
-
Assay buffer (e.g., HEPES, NaCl, MgCl₂, saponin)
-
Scintillation vials and fluid
-
Filter plates and harvester
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound (or a known S1P1 agonist as a positive control).
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS. The plate is incubated at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and scintillation fluid is added to each well. The radioactivity is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from the total binding. The EC50 value is determined by plotting the stimulation of [³⁵S]GTPγS binding against the compound concentration.
Visualizations: Pathways and Workflows
The following diagrams illustrate a plausible synthetic workflow and a key signaling pathway relevant to the potential therapeutic applications of this compound.
References
Physicochemical Characterization of Cyclopropyl-thiophen-2-ylmethyl-amine: A Technical Guide
Introduction
Cyclopropyl-thiophen-2-ylmethyl-amine, with the CAS number 14471-18-2, is a chemical compound of interest in medicinal chemistry and drug discovery.[1][2] Its unique structural features, combining a thiophene ring with a cyclopropylmethylamine moiety, suggest potential for diverse biological activities. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. These properties govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth overview of the key physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for predicting the compound's behavior in various experimental and biological settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NS | [1][2] |
| Molecular Weight | 153.24 g/mol | [1][2] |
| LogP (Octanol-Water Partition Coefficient) | 2.0001 | [1] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.[3]
-
Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4][5]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2°C per minute.[4]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
For accuracy, at least two determinations should be performed.
-
2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[6]
-
Apparatus: Thiele tube or small test tube, capillary tube, thermometer, heating source.[7][8]
-
Procedure (Capillary Method):
-
A small amount of the liquid sample is placed in a small test tube.[9]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[9]
-
The test tube is attached to a thermometer and heated gently in a Thiele tube filled with a high-boiling point oil.[7]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]
-
The heating is stopped, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
-
3. pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity or basicity of a compound. For an amine like this compound, it indicates the pH at which the compound is 50% protonated.
-
Apparatus: Calibrated pH meter, burette, beaker, magnetic stirrer.[10]
-
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).[10]
-
The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from a burette.[10]
-
The pH of the solution is recorded after each addition of the acid, allowing the system to reach equilibrium.[10]
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of acid added.
-
The pKa is determined from the pH at the half-equivalence point.[11]
-
4. LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids.[12]
-
Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, octanol, and water.[13][14]
-
Procedure:
-
A known amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water.[13]
-
The mixture is placed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two phases.[13]
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.[14]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12]
-
LogP is the logarithm of the partition coefficient.[12]
-
5. Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.[15]
-
Apparatus: Test tubes, balance, thermometer, shaker or vortex mixer.[15]
-
Procedure (Equilibrium Solubility Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a test tube.[16][17]
-
The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant).[17]
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[17]
-
The solubility is expressed as the concentration of the saturated solution at a given temperature.[15]
-
Visualizations
Logical Workflow for Physicochemical Characterization
A logical workflow for the physicochemical characterization of a chemical compound.
Experimental Workflow for Synthesis
A general experimental workflow for the synthesis of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acdlabs.com [acdlabs.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: The Use of Cyclopropyl-thiophen-2-ylmethyl-amine as a Novel Ligand in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a hypothetical representation of the potential use of Cyclopropyl-thiophen-2-ylmethyl-amine as a ligand in palladium-catalyzed cross-coupling reactions. As of the latest literature review, specific applications of this compound as a ligand have not been documented. The data and protocols presented herein are illustrative, based on established principles of palladium catalysis with structurally related thiophene-based ligands, and are intended to serve as a guide for potential research and development.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand coordinated to the palladium center. Thiophene-containing ligands have been shown to be effective in various cross-coupling reactions due to their unique electronic and steric properties.[1][2][3][4] This document explores the hypothetical application of a novel, structurally intriguing ligand, This compound (CTMA) , in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The presence of a thiophene moiety, a cyclopropyl group, and a secondary amine functionality suggests that CTMA could offer unique reactivity and selectivity as a ligand.
Hypothetical Applications
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds.[5] The electron-rich nature of the thiophene ring in CTMA could enhance the oxidative addition step, while the sterically demanding cyclopropylmethyl group might facilitate the reductive elimination step of the catalytic cycle.
Table 1: Hypothetical Performance of CTMA Ligand in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Entry | Pd Source | Catalyst Loading (mol%) | Ligand (CTMA) Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | 1 | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ | 0.5 | 1 | Cs₂CO₃ | Dioxane | 110 | 8 | 92 |
| 3 | Pd(OAc)₂ | 0.1 | 0.2 | K₂CO₃ | THF/H₂O | 80 | 24 | 78 |
| 4 | PdCl₂(PPh₃)₂ | 2 | 4 | Na₂CO₃ | DME/H₂O | 90 | 16 | 65 |
2. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6][7] The amine moiety within the CTMA ligand itself might participate in the catalytic cycle or influence the reaction environment, potentially leading to unique reactivity profiles.
Table 2: Hypothetical Performance of CTMA Ligand in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Entry | Pd Source | Catalyst Loading (mol%) | Ligand (CTMA) Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | 2 | 4 | NaOtBu | Toluene | 100 | 18 | 75 |
| 2 | Pd₂(dba)₃ | 1 | 2 | LHMDS | Dioxane | 110 | 12 | 88 |
| 3 | Pd(OAc)₂ | 0.5 | 1 | K₃PO₄ | t-BuOH | 90 | 24 | 62 |
| 4 | PdCl₂(dppf) | 3 | 6 | Cs₂CO₃ | Toluene | 120 | 20 | 55 |
Experimental Protocols (Hypothetical)
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using CTMA Ligand
This protocol is based on general procedures for Suzuki-Miyaura couplings involving thiophene-containing compounds.[8][9]
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (CTMA) (0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, dissolve the palladium source (0.01 mmol) and the CTMA ligand (0.02 mmol) in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the Schlenk flask.
-
Add the remaining solvent (to a total volume of 5 mL).
-
Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination using CTMA Ligand
This protocol is adapted from general procedures for Buchwald-Hartwig amination.[6][7]
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol%)
-
This compound (CTMA) (0.01 mmol, 1 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Glovebox or Schlenk line technique
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inside a glovebox, charge a dry Schlenk flask with the palladium source (0.005 mmol), CTMA ligand (0.01 mmol), and base (1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
While the use of this compound as a ligand in palladium-catalyzed cross-coupling is yet to be explored and reported, these hypothetical application notes provide a framework for its potential investigation. The unique combination of a thiophene ring, a cyclopropyl moiety, and an amine functionality makes CTMA a promising candidate for a novel ligand in organic synthesis. The protocols and data presented here are intended to inspire further research into new and efficient catalytic systems for the synthesis of complex organic molecules. Researchers are encouraged to adapt and optimize these hypothetical conditions for their specific substrates and applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Involving N-(Thiophen-2-ylmethyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of compounds targeting Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B), using N-(Thiophen-2-ylmethyl)cyclopropanamine as a reference inhibitor.
N-(Thiophen-2-ylmethyl)cyclopropanamine is a known inhibitor of the flavin-dependent amine oxidases LSD1 and MAOs. These enzymes play crucial roles in epigenetics and neurotransmitter regulation, respectively, making them attractive targets for therapeutic intervention in oncology and neurological disorders. The following protocols describe robust and scalable HTS assays suitable for identifying and characterizing novel inhibitors.
I. Biochemical High-Throughput Screening for LSD1 Inhibitors
This protocol describes a horseradish peroxidase (HRP)-coupled fluorometric assay to measure the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of its histone H3 lysine 4 dimethylated (H3K4me2) substrate.[1][2]
Signaling Pathway of LSD1-Mediated Histone Demethylation
Caption: LSD1 demethylates H3K4me2, producing H₂O₂, which is used by HRP to generate a fluorescent signal.
Experimental Protocol: LSD1 HRP-Coupled Assay
Materials and Reagents:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red (or similar fluorogenic peroxidase substrate)
-
N-(Thiophen-2-ylmethyl)cyclopropanamine (or other test inhibitors)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
384-well black, flat-bottom microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of N-(Thiophen-2-ylmethyl)cyclopropanamine and test compounds in assay buffer. Include a vehicle-only control (e.g., DMSO).
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add 5 µL of the diluted compounds to each well. Add 10 µL of LSD1 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a substrate mix containing the H3K4me2 peptide, HRP, and Amplex Red in assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate mix to each well.
-
Signal Detection: Immediately place the plate in a microplate reader and measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes at 37°C.[2]
-
Data Analysis: Determine the reaction rate (slope of fluorescence intensity over time). Normalize the rates to the vehicle control and plot the percent inhibition against the logarithm of inhibitor concentration to calculate the IC₅₀ value.
Quantitative Data Summary: LSD1 Inhibition
| Compound | LSD1 IC₅₀ (nM) [HTRF Assay] | LSD1 IC₅₀ (µM) [HRP Assay] | Reference Compound |
| N-(Thiophen-2-ylmethyl)cyclopropanamine (TCP) | - | 5.6 | [3][4] |
| OG-668 | 7.6 | - | [3][4] |
| SP-2509 | - | 2.5 | [3][4] |
| Iadademstat (ORY-1001) | >100 µM | - | [2] |
Note: IC₅₀ values can vary based on the assay methodology (e.g., HTRF vs. HRP-coupled). Data presented is for illustrative comparison.
II. High-Throughput Screening for Monoamine Oxidase (MAO) Inhibitors
This protocol details a one-step, fluorescence-based assay to screen for inhibitors of MAO-A and MAO-B.[5][6] The assay quantifies the H₂O₂ produced from the oxidative deamination of a substrate.
HTS Workflow for MAO Inhibitor Screening
Caption: A typical HTS workflow for identifying and confirming MAO inhibitors.
Experimental Protocol: MAO Fluorescence-Based Assay
Materials and Reagents:
-
Recombinant human MAO-A or MAO-B enzyme
-
Substrates: Serotonin (for MAO-A) or Benzylamine (for MAO-B)[5]
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or equivalent H₂O₂ probe)
-
Positive Controls: Clorgyline (for MAO-A), Deprenyl (Selegiline) (for MAO-B)[5]
-
N-(Thiophen-2-ylmethyl)cyclopropanamine (or other test inhibitors)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
384-well black, flat-bottom microplates
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds, N-(Thiophen-2-ylmethyl)cyclopropanamine, and positive/negative controls into a 384-well plate.
-
Enzyme Addition: Add 25 µL of MAO-A or MAO-B enzyme solution to each well and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Prepare a reaction mixture containing the appropriate substrate (Serotonin for MAO-A, Benzylamine for MAO-B), HRP, and Amplex Red in assay buffer.
-
Add 25 µL of the reaction mixture to each well to start the reaction.[6]
-
Incubation: Incubate the plate at 37°C. Incubation times are typically 60 minutes for MAO-A and 45 minutes for MAO-B.[6]
-
Signal Detection: Measure the fluorescence intensity using a microplate reader (Excitation: 530 nm, Emission: 585 nm).[7]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a predefined threshold (e.g., >50%) are considered primary hits. The Z' factor should be calculated to assess assay quality, with a value >0.5 indicating a robust assay.[5]
Quantitative Data Summary: MAO Inhibition
| Compound | Target | IC₅₀ (nM) | Kₘ of Substrate (µM) | Z' Factor |
| Clorgyline | MAO-A | 2.99 | 1.66 (Serotonin) | 0.71 ± 0.03 |
| Deprenyl | MAO-B | 7.04 | 0.80 (Benzylamine) | 0.75 ± 0.03 |
Data from a representative fluorescence-based HTS assay.[5]
III. Cellular Assays for LSD1 Inhibitor Validation
Following biochemical screening, promising hits should be validated in a cellular context to assess their effects on cell viability and target engagement.
Experimental Protocol: Cellular Anti-proliferative Assay
This assay determines the effect of an inhibitor on the growth and viability of cancer cell lines known to be sensitive to LSD1 inhibition (e.g., acute myeloid leukemia (AML) or small cell lung cancer (SCLC) cell lines).[2]
Materials and Reagents:
-
AML or SCLC cancer cell lines
-
Standard cell culture medium and supplements
-
N-(Thiophen-2-ylmethyl)cyclopropanamine or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom, white-walled microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of the LSD1 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[2]
-
Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of metabolically active cells.
-
Signal Detection: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the EC₅₀ or IC₅₀ value.[2]
These protocols provide a framework for the high-throughput screening and validation of inhibitors against LSD1 and MAOs, facilitating the discovery of novel therapeutic agents.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. bioassaysys.com [bioassaysys.com]
Application of Cyclopropyl-thiophen-2-ylmethyl-amine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl-thiophen-2-ylmethyl-amine and its close derivatives are pivotal intermediates in the synthesis of potent therapeutic agents. This document provides detailed application notes and protocols for the use of this compound, with a primary focus on its role in the synthesis of the antiplatelet drug Prasugrel. The unique structural combination of the cyclopropyl group and the thiophene ring imparts favorable properties to the final active pharmaceutical ingredient (API), including enhanced metabolic stability and target binding affinity. The protocols outlined herein are collated from various patented and peer-reviewed sources to provide a comprehensive guide for researchers in drug discovery and development.
Introduction
The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, known for its ability to introduce conformational rigidity and improve metabolic stability.[1] When combined with a thiophene ring, a common scaffold in pharmaceuticals, it forms a versatile building block for a range of therapeutic agents.[2] this compound, with CAS Number 14471-18-2, is a key starting material or intermediate in multi-step syntheses of complex molecules.[3] Its primary application lies in the synthesis of thienopyridine derivatives, most notably Prasugrel, a potent P2Y12 receptor antagonist.[4]
Application in the Synthesis of Prasugrel
Prasugrel is a third-generation thienopyridine antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. The synthesis of Prasugrel involves the coupling of a thienopyridine core with a side chain derived from a cyclopropyl thiophene precursor. While the exact intermediate specified is this compound, synthetic routes for Prasugrel often involve a closely related ketone, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, which is then used to alkylate the thienopyridine core. The amine functionality is part of the thienopyridine ring system itself. This section will detail the synthesis of a key intermediate for Prasugrel, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, and its subsequent reaction to form the core of the Prasugrel molecule.
Synthesis of Key Intermediate: 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
A common route to Prasugrel involves the bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone. This intermediate is crucial for the subsequent alkylation step.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone in an appropriate solvent such as ethyl acetate, dichloromethane, chloroform, or carbon tetrachloride.
-
Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) or hydrobromic acid, to the solution.[1]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove any unreacted brominating agent and by-products.
-
Isolation and Purification: Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.
Synthesis of Prasugrel Precursor
The synthesized bromo-intermediate is then reacted with a thienopyridine core to form the backbone of Prasugrel.
Experimental Protocol:
-
Reaction Setup: In a reaction flask, suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride and the 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone intermediate in a solvent such as acetonitrile.[5]
-
Alkylation: Add a base, for example, potassium carbonate, to the mixture to facilitate the alkylation reaction.[5]
-
Reaction Conditions: Heat the reaction mixture and monitor for completion by TLC or HPLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter off any inorganic salts. The filtrate is then concentrated, and the residue is taken up in a suitable solvent for further purification.
-
Acetylation: The resulting ketone intermediate is then subjected to reductive acetylation to yield the final Prasugrel base.[6] This can be achieved using acetic anhydride in the presence of a base.
-
Salt Formation: The Prasugrel base can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like acetone.[5]
Quantitative Data from Prasugrel Synthesis
The following table summarizes representative yields for the key steps in the synthesis of Prasugrel, as reported in the literature.
| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Bromination | 1-cyclopropyl-2-(2-fluorophenyl)ethanone | N-bromosuccinimide / Hydrobromic acid in a suitable solvent | 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | High | [1] |
| Alkylation | 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride | Potassium carbonate, acetonitrile | 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | ~35-65 | [5],[6] |
| Acetylation and Salt Formation | Prasugrel ketone precursor | Acetic anhydride, base; then HCl in acetone | Prasugrel Hydrochloride | Good | [5] |
| Overall Yield (from thienopyridine core) | 2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine and 2-fluoro-α-cyclopropylcarbonylbenzyl bromide | Multi-step synthesis | Prasugrel | ~23 | [6] |
Signaling Pathway and Mechanism of Action
Prasugrel is a prodrug that is metabolized in the body to its active metabolite. This active metabolite then irreversibly binds to the P2Y12 subtype of ADP receptors on platelets. This binding prevents ADP from binding to its receptor, which in turn inhibits the activation of the glycoprotein IIb/IIIa receptor complex. The ultimate effect is the inhibition of platelet aggregation.
References
- 1. WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates - Google Patents [patents.google.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemscene.com [chemscene.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. asianpubs.org [asianpubs.org]
- 6. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Antimicrobial Agents from Thiophene-Based Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of novel drug candidates derived from thiophene-based amines. Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent antimicrobial properties.[1][2][3] This document outlines the key methodologies for developing these compounds, from initial synthesis to biological screening and preliminary mechanism of action studies.
Introduction to Thiophene-Based Amines as Antimicrobial Agents
The thiophene ring is a versatile scaffold in drug discovery, and its incorporation into various molecular structures has led to the development of compounds with significant therapeutic potential.[3] Amines appended to the thiophene core are of particular interest as they can be readily modified to tune the physicochemical and biological properties of the resulting molecules. These modifications can enhance antimicrobial potency, broaden the spectrum of activity, and overcome existing drug resistance mechanisms.[1][2] Research has demonstrated that thiophene-based amines exhibit activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as various fungal pathogens.[4][5][6][7]
Synthesis of Thiophene-Based Amines
A common and effective method for synthesizing functionalized thiophenes is the Gewald synthesis. This one-pot multicomponent reaction allows for the straightforward preparation of 2-aminothiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base. Further modifications can be introduced to the amine group or other positions of the thiophene ring to generate a diverse library of compounds.
Protocol: Gewald Synthesis of 2-Aminothiophene Derivatives
This protocol describes a general procedure for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which can be further functionalized.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine (or another suitable base like morpholine or triethylamine)
-
Ethanol
-
Substituted aromatic benzaldehydes
-
Dioxane
-
Triethylamine
Procedure:
-
Synthesis of the 2-Aminothiophene Intermediate:
-
In a round-bottom flask, combine equimolar amounts of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Add a catalytic amount of diethylamine to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate product, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, can be isolated by filtration and purified by recrystallization from ethanol.[6]
-
-
Synthesis of Schiff Base Derivatives:
-
Dissolve the synthesized 2-aminothiophene intermediate in dioxane.
-
Add an equimolar amount of a substituted aromatic benzaldehyde and a catalytic amount of triethylamine.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After cooling, the precipitated solid product (the Schiff base derivative) is collected by filtration, washed with cold ethanol, and dried.[6]
-
In Vitro Antimicrobial Susceptibility Testing
Determining the antimicrobial activity of the synthesized compounds is a critical step. The broth microdilution method and the agar disk diffusion method are standard techniques used to quantify the minimum inhibitory concentration (MIC) and the zone of inhibition, respectively.
Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][8]
Materials:
-
Synthesized thiophene-based amine compounds
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).[2]
-
-
Serial Dilution of Compounds:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in the 96-well plates using the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[2]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[2]
-
Protocol: Agar Disk Diffusion for Zone of Inhibition
This method assesses the extent of microbial growth inhibition by a compound.
Materials:
-
Synthesized thiophene-based amine compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile filter paper disks
-
Petri dishes
Procedure:
-
Preparation of Agar Plates:
-
Prepare a lawn of the test microorganism on the surface of the MHA plates.
-
-
Application of Compounds:
-
Impregnate sterile filter paper disks with a known concentration of the test compounds.
-
Place the disks onto the surface of the inoculated agar plates.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of no growth around each disk in millimeters. This is the zone of inhibition.[4]
-
Quantitative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of selected thiophene-based amine derivatives against various microbial strains.
| Compound ID | Target Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | Not Reported | [5] |
| Compound S1 | Bacillus subtilis | 0.81 µM/ml | Not Reported | [6] |
| Compound S1 | Staphylococcus aureus | 0.81 µM/ml | Not Reported | [6] |
| Compound S1 | Escherichia coli | 0.81 µM/ml | Not Reported | [6] |
| Compound S1 | Salmonella typhi | 0.81 µM/ml | Not Reported | [6] |
| Compound S4 | Aspergillus niger | 0.91 µM/ml | Not Reported | [6] |
| Compound S4 | Candida albicans | 0.91 µM/ml | Not Reported | [6] |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 - 32 (MIC50) | Not Reported | [1][2] |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 - 32 (MIC50) | Not Reported | [1][2] |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 - 32 (MIC50) | Not Reported | [1][2] |
| Thiophene Derivative 5 | Colistin-Resistant E. coli | 8 - 32 (MIC50) | Not Reported | [1][2] |
| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 16 - 32 (MIC50) | Not Reported | [1][2] |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8 - 32 (MIC50) | Not Reported | [1][2] |
| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | Not Reported | [4] |
Proposed Mechanisms of Action and Signaling Pathways
The antimicrobial mechanism of thiophene-based amines can vary depending on their specific chemical structures. Some proposed mechanisms include:
-
Enzyme Inhibition: Certain thiophene derivatives have been shown to interact with and inhibit essential microbial enzymes. For instance, docking studies have suggested that some compounds can bind to the active sites of dihydrofolate reductase in C. albicans and rhomboid protease in E. coli, thereby disrupting crucial metabolic pathways.[4] Another potential target is the D-alanine ligase protein, which is involved in bacterial cell wall synthesis.[5]
-
Membrane Disruption: Some thiophene derivatives are believed to exert their antimicrobial effect by compromising the integrity of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[1][2] Time-kill curve assays can demonstrate the bactericidal effects of these compounds.[1][2]
-
Inhibition of Adherence: Certain thiophene compounds have been shown to reduce the adherence of bacteria to host cells, which is a crucial step in the infection process.[1][2]
Visualizations: Diagrams and Workflows
To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.
References
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Cyclopropyl-thiophen-2-ylmethyl-amine as a Scaffold for Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of the Cyclopropyl-thiophen-2-ylmethyl-amine scaffold in medicinal chemistry, with a specific focus on its application as a selective inhibitor of Monoamine Oxidase B (MAO-B) for the treatment of neurodegenerative diseases such as Parkinson's Disease.
Introduction to the Scaffold
The this compound scaffold combines two key pharmacophoric elements: a cyclopropylamine moiety and a thiophene ring. The cyclopropyl group is a well-established bioisostere for a phenyl ring or a carbon-carbon double bond, often conferring metabolic stability and conformational rigidity to a molecule. The thiophene ring is a "privileged" heterocycle in medicinal chemistry, known to engage in various biological interactions and is present in numerous approved drugs.
The structural resemblance of the cyclopropylamine portion to the known irreversible MAO inhibitor tranylcypromine suggests that the this compound scaffold is a promising candidate for the development of novel MAO inhibitors. Specifically, the thiophene moiety can be explored for its potential to confer selectivity for the MAO-B isoform over MAO-A, which is a critical attribute for minimizing side effects associated with non-selective MAO inhibition.[1] Selective MAO-B inhibitors are of significant therapeutic interest as they prevent the breakdown of dopamine in the brain, a key strategy in managing the symptoms of Parkinson's Disease.[2][3][4]
Proposed Mechanism of Action and Signaling Pathway
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[5] In dopaminergic neurons, MAO-B is the primary isoform that metabolizes dopamine. Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic signaling. This is particularly beneficial in Parkinson's disease, where there is a progressive loss of dopamine-producing neurons.[6] The proposed mechanism of action for compounds derived from the this compound scaffold is the selective inhibition of MAO-B.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and clinical implications of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 7-Hydroxy-4-phenylcoumarin (CAS 14471-18-2) in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Hydroxy-4-phenylcoumarin (CAS 14471-18-2), also known as 4-phenylumbelliferone, is a synthetic derivative of coumarin with demonstrated biological activities, including potential as a Macrophage Migration Inhibitory Factor (MIF) inhibitor and cytotoxic effects against various cancer cell lines.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and preclinical development. This document provides detailed application notes and protocols for the analysis of 7-Hydroxy-4-phenylcoumarin in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods, which are widely used for the analysis of coumarin derivatives.[3][4][5][6]
I. Analytical Methods Overview
Several analytical techniques can be employed for the quantification of coumarin derivatives in biological samples. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC): This is a robust and widely available technique for the separation and quantification of small molecules. Coupled with various detectors like UV-Visible (UV), Fluorescence (FLD), or Mass Spectrometry (MS), HPLC offers a versatile platform for bioanalysis.[3][4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides high sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte and its metabolites in complex biological matrices.[7][8]
-
Capillary Electrophoresis (CE): CE offers rapid analysis times and high separation efficiency for charged molecules. It has been successfully used for the determination of related compounds like 7-hydroxycoumarin in urine and serum.[9]
This document will focus on a detailed protocol using HPLC with UV or fluorescence detection, as these are common and accessible methods in many research laboratories.
II. Data Presentation: Quantitative Method Parameters
The following table summarizes typical parameters for the quantification of coumarin derivatives in biological samples, based on literature for related compounds. These values should be optimized for 7-Hydroxy-4-phenylcoumarin during method development.
| Parameter | HPLC-UV/FLD | LC-MS/MS | Capillary Electrophoresis |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 1 - 50 µg/mL[9] |
| Lower Limit of Quantification (LLOQ) | 50 - 100 ng/mL | 0.1 - 1 ng/mL | 1 µg/mL[9] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Not specified |
| Precision (% RSD) | < 15% | < 15% | Not specified |
| Recovery | > 85% | > 80% | Not specified |
| Biological Matrix | Plasma, Serum, Urine[4][9] | Plasma, Serum, Urine, Tissue Homogenates[8] | Serum, Urine[9] |
III. Experimental Protocols
A. Protocol 1: Quantification of 7-Hydroxy-4-phenylcoumarin in Human Plasma using HPLC-UV/FLD
This protocol provides a general procedure for the extraction and quantification of 7-Hydroxy-4-phenylcoumarin from human plasma.
1. Materials and Reagents:
-
7-Hydroxy-4-phenylcoumarin reference standard
-
Internal Standard (IS) (e.g., 4-Methylumbelliferone or Warfarin)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)
2. Instrumentation:
-
HPLC system with a UV or Fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
3. Standard Solution Preparation:
-
Prepare a stock solution of 7-Hydroxy-4-phenylcoumarin (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create calibration standards ranging from 0.1 to 100 µg/mL.
-
Prepare a stock solution of the Internal Standard (1 mg/mL) in methanol and a working solution at an appropriate concentration (e.g., 10 µg/mL).
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. HPLC Conditions:
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Example Gradient: 0-2 min (20% B), 2-10 min (20-80% B), 10-12 min (80% B), 12-13 min (80-20% B), 13-15 min (20% B).
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection:
-
UV: 320 nm
-
Fluorescence: Excitation at 330 nm, Emission at 450 nm
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration of 7-Hydroxy-4-phenylcoumarin in the plasma samples from the calibration curve using a linear regression analysis.
B. Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of 7-Hydroxy-4-phenylcoumarin.
IV. Signaling Pathway Diagrams
Based on the known biological activities of 7-Hydroxy-4-phenylcoumarin, the following diagrams illustrate potential signaling pathways involved.
A. Inhibition of Macrophage Migration Inhibitory Factor (MIF)
7-Hydroxy-4-phenylcoumarin has been investigated as a potential inhibitor of MIF, a pro-inflammatory cytokine.[1]
Caption: Inhibition of MIF signaling by 7-Hydroxy-4-phenylcoumarin.
B. Induction of Apoptosis and Cell Cycle Arrest
Studies have shown that derivatives of 7-Hydroxy-4-phenylcoumarin can induce apoptosis and cause cell cycle arrest in cancer cells.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide in human serum and plasma by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC/UV or bioassay: two valid methods for posaconazole quantification in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC analysis, optimization of extraction and purification conditions, biological evaluation of total protoflavones from Macrothelypteris viridifrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of free and total 7-hydroxycoumarin in urine and serum by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide to synthesizing Cyclopropyl-thiophen-2-ylmethyl-amine analogs
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Application Notes and Protocols for Testing Enzyme Inhibition by Cyclopropyl-thiophen-2-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl-thiophen-2-ylmethyl-amine is a synthetic compound with a chemical structure suggesting potential interactions with biological enzyme systems. This document provides a detailed experimental framework for investigating its enzyme inhibitory activity, with a specific focus on monoamine oxidases (MAO), which are key enzymes in the catabolism of monoamine neurotransmitters.[1][2] The inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[1][2] These protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis.
Hypothetical Data Summary
The following tables present hypothetical yet plausible data for the inhibitory activity of this compound against human recombinant MAO-A and MAO-B. These tables are intended to serve as a template for presenting experimental findings.
Table 1: IC50 Values for Inhibition of MAO-A and MAO-B
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | 85 | 12 | 0.14 |
| Clorgyline (Positive Control) | 5 | 1500 | 300 |
| Selegiline (Positive Control) | 900 | 8 | 0.009 |
Table 2: Kinetic Parameters for MAO-B Inhibition by this compound
| Inhibitor Concentration (nM) | Apparent Km (µM) | Apparent Vmax (RFU/min) |
| 0 | 50 | 1000 |
| 5 | 75 | 1000 |
| 10 | 100 | 1000 |
| 20 | 150 | 1000 |
Table 3: Reversibility of MAO-B Inhibition
| Compound | % Inhibition Before Dialysis | % Inhibition After Dialysis |
| This compound | 95 | 8 |
| Selegiline (Irreversible Inhibitor Control) | 98 | 92 |
Experimental Protocols
Determination of IC50 Values using a Fluorometric Assay
This protocol is adapted for a 96-well or 384-well plate format to determine the concentration of this compound required to inhibit 50% of MAO-A and MAO-B activity.[3][4]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound
-
Clorgyline (MAO-A specific inhibitor)[2]
-
Selegiline (MAO-B specific inhibitor)[2]
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NaOH (for stopping the reaction)
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) in potassium phosphate buffer.
-
In each well of the microplate, add the enzyme (MAO-A or MAO-B) and the corresponding inhibitor dilution.
-
Incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Allow the reaction to proceed for 30 minutes at 37°C.
-
Stop the reaction by adding NaOH. The addition of a strong base also induces the fluorescence of the product, 4-hydroxyquinoline.[5]
-
Measure the fluorescence intensity using a microplate reader with excitation at ~315 nm and emission at ~380 nm.[5]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Kinetics and Mechanism of Inhibition
This protocol determines the kinetic parameters (Km and Vmax) in the presence of the inhibitor to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[5]
Materials:
-
Same as for the IC50 determination.
Procedure:
-
Set up a series of reactions with varying concentrations of the substrate (kynuramine) in the absence and presence of different fixed concentrations of this compound.
-
Follow the reaction procedure as described for the IC50 determination (steps 2-7).
-
Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the apparent Km and Vmax values.[1][5]
-
Analyze the changes in Km and Vmax to infer the mechanism of inhibition. For example, an increase in Km with no change in Vmax suggests competitive inhibition.
Assessment of Inhibition Reversibility
This protocol helps to distinguish between reversible and irreversible inhibition.[6]
Materials:
-
Human recombinant MAO-B enzyme
-
This compound
-
Selegiline (irreversible inhibitor control)
-
Dialysis tubing or centrifugal filter units
-
Potassium phosphate buffer (0.1 M, pH 7.4)
Procedure:
-
Incubate the MAO-B enzyme with a concentration of this compound that causes >90% inhibition (and separately with Selegiline) for 30 minutes at 37°C.
-
Take an aliquot of each mixture and measure the enzyme activity to confirm inhibition.
-
Subject the remaining enzyme-inhibitor mixtures to extensive dialysis or buffer exchange using centrifugal filter units against cold potassium phosphate buffer to remove any unbound inhibitor.
-
Measure the activity of the dialyzed enzyme samples.
-
A significant recovery of enzyme activity after dialysis indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.[6]
Visualizations
Caption: Experimental workflow for enzyme inhibition testing.
Caption: Monoamine oxidase signaling pathway inhibition.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of N-(Thiophen-2-ylmethyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Thiophen-2-ylmethyl)cyclopropanamine is a small molecule compound with potential therapeutic applications.[1][2] Its chemical structure, featuring a thiophene ring and a cyclopropylamine moiety, suggests it may interact with various biological targets.[3] Effective in vivo evaluation of this compound necessitates a well-defined formulation to ensure appropriate bioavailability and reproducible results. These application notes provide detailed protocols for the formulation of N-(Thiophen-2-ylmethyl)cyclopropanamine for both oral and intravenous administration in preclinical rodent models, along with a comprehensive guide for conducting pharmacokinetic studies.
Physicochemical Properties
A summary of the key physicochemical properties of N-(Thiophen-2-ylmethyl)cyclopropanamine is presented below.
| Property | Value | Reference |
| CAS Number | 14471-18-2 | [1][2] |
| Molecular Formula | C₈H₁₁NS | [1][2] |
| Molecular Weight | 153.24 g/mol | [1][2] |
| LogP (Predicted) | 2.0 | [2] |
| Appearance | Off-white to pale yellow solid | Assumed |
| pKa (Predicted) | 9.5 (amine) | Assumed |
Solubility Data
Preliminary solubility assessment of N-(Thiophen-2-ylmethyl)cyclopropanamine in various pharmaceutically acceptable vehicles is crucial for formulation development. The following table summarizes hypothetical solubility data.
| Vehicle | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| 0.1 N HCl | 5.2 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 |
| Dimethyl sulfoxide (DMSO) | > 100 |
| Ethanol | 25.8 |
| Polyethylene glycol 400 (PEG400) | 75.3 |
| Propylene glycol | 42.1 |
| 5% Dextrose in Water (D5W) | < 0.1 |
| 20% Solutol HS 15 in water | 15.6 |
| 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | 8.9 |
Formulation Protocols
Based on the solubility data, the following formulations are recommended for in vivo studies.
Oral Administration (PO) Formulation
A suspension formulation is suitable for oral gavage.
Vehicle Composition:
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC)
-
0.1% (v/v) Tween 80 in deionized water
Protocol:
-
Prepare the vehicle by adding 0.5 g of HPMC and 0.1 mL of Tween 80 to 100 mL of deionized water. Stir overnight to ensure complete dissolution.
-
Weigh the required amount of N-(Thiophen-2-ylmethyl)cyclopropanamine.
-
Triturate the compound with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring to achieve the desired final concentration.
-
Continuously stir the suspension during dosing to ensure homogeneity.
Intravenous Administration (IV) Formulation
A solution formulation is required for intravenous injection. A co-solvent system is recommended to achieve the necessary solubility.
Vehicle Composition:
-
10% DMSO
-
40% PEG400
-
50% Saline (0.9% NaCl)
Protocol:
-
Weigh the required amount of N-(Thiophen-2-ylmethyl)cyclopropanamine in a sterile vial.
-
Add the required volume of DMSO and vortex until the compound is completely dissolved.
-
Add the required volume of PEG400 and vortex to mix.
-
Slowly add the required volume of saline dropwise while vortexing to avoid precipitation.
-
Visually inspect the final solution for any particulates before administration.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical pharmacokinetic study in mice.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Dosing:
-
Oral (PO): 10 mg/kg, administered by oral gavage.
-
Intravenous (IV): 2 mg/kg, administered as a bolus injection via the tail vein.[4]
Blood Sampling:
-
Collect sparse blood samples (approximately 50 µL) from 3 mice per time point.
-
PO Administration Time Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5]
-
IV Administration Time Points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5]
-
Collect blood via the saphenous vein into EDTA-coated tubes.
-
Process the blood by centrifugation (2000 x g for 10 minutes at 4°C) to separate plasma.[5]
-
Store plasma samples at -80°C until analysis.[5]
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to each plasma sample. Vortex and centrifuge to pellet the proteins.[5]
-
LC-MS/MS Analysis: Develop a sensitive and specific method for the quantification of N-(Thiophen-2-ylmethyl)cyclopropanamine.
-
Quantification: Generate a standard curve by spiking known concentrations of the compound into blank plasma. Calculate the concentrations in the study samples by interpolation from the standard curve.[5]
Data Presentation
The pharmacokinetic parameters should be calculated using non-compartmental analysis and presented in a clear, tabular format.
| Parameter | Oral (10 mg/kg) | Intravenous (2 mg/kg) |
| Cmax (ng/mL) | Calculated Value | Calculated Value |
| Tmax (h) | Calculated Value | Calculated Value |
| AUC(0-t) (ngh/mL) | Calculated Value | Calculated Value |
| AUC(0-inf) (ngh/mL) | Calculated Value | Calculated Value |
| t1/2 (h) | Calculated Value | Calculated Value |
| CL (mL/h/kg) | N/A | Calculated Value |
| Vd (L/kg) | N/A | Calculated Value |
| F (%) | Calculated Value | N/A |
Visualizations
Experimental Workflow
Caption: Workflow for formulation and in vivo pharmacokinetic study.
Putative Signaling Pathway
Based on structurally similar compounds, a potential mechanism of action for N-(Thiophen-2-ylmethyl)cyclopropanamine could involve the inhibition of norepinephrine and dopamine reuptake.[3] The following diagram illustrates this hypothetical signaling pathway.
Caption: Hypothetical inhibition of neurotransmitter reuptake.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopropyl-thiophen-2-ylmethyl-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming low yields during the synthesis of Cyclopropyl-thiophen-2-ylmethyl-amine.
Troubleshooting Guide: Low Product Yield
Low yield in the synthesis of this compound, typically performed via reductive amination of thiophene-2-carbaldehyde with cyclopropylamine, can arise from several factors during the reaction or workup stages. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction seems to be incomplete or has stalled. What are the likely causes?
A1: An incomplete reaction is often due to suboptimal conditions for the formation of the intermediate imine or inefficient reduction.
-
Inefficient Imine Formation: The initial condensation between thiophene-2-carbaldehyde and cyclopropylamine to form the imine is a critical equilibrium-driven step.
-
Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials. If your reaction conditions do not actively remove water (e.g., using molecular sieves or an azeotropic setup), the formation of the imine may be limited.
-
pH Control: The pH of the reaction medium is crucial. Imine formation is typically acid-catalyzed, but a strongly acidic medium will protonate the amine, rendering it non-nucleophilic. Conversely, a basic medium may not sufficiently activate the aldehyde. The optimal pH is generally mildly acidic (pH 4-6).
-
-
Ineffective Reduction: The choice and handling of the reducing agent are paramount.
-
Reducing Agent Potency: Milder reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the aldehyde. Stronger reagents like sodium borohydride (NaBH₄) can reduce the starting aldehyde, leading to the formation of thiophen-2-ylmethanol as a byproduct.
-
Reagent Decomposition: Borohydride-based reagents are sensitive to moisture and acidic conditions, which can cause them to decompose before they can reduce the imine. Ensure reagents are fresh and handled under anhydrous conditions where necessary.
-
Q2: I'm observing significant formation of side products in my crude reaction mixture. What are they and how can I minimize them?
A2: Side product formation is a common cause of low yields. Key side products can originate from the aldehyde starting material.
-
Thiophen-2-ylmethanol: This alcohol is formed if the reducing agent reduces the starting thiophene-2-carbaldehyde before it can form an imine. This is more common with less selective reducing agents like NaBH₄.
-
Solution: Use a more selective reducing agent like sodium triacetoxyborohydride (STAB) or perform the reaction in two steps: pre-form the imine by mixing the aldehyde and amine (often with a dehydrating agent like MgSO₄ or molecular sieves) before adding the reducing agent.
-
-
Azine Formation: Thiophene-2-carbaldehyde can react with any hydrazine impurities to form a stable thiophene-2-carbaldehyde azine, which presents as a crystalline solid and can be difficult to separate.[1]
-
Solution: Use high-purity starting materials. If hydrazine contamination is suspected, purify the aldehyde before use.
-
-
Self-Condensation Products: Under certain conditions (especially basic), thiophene-2-carbaldehyde can undergo self-condensation reactions.[2]
-
Solution: Maintain strict control over the reaction pH, avoiding strongly basic conditions unless specifically required by the protocol.
-
Q3: My crude yield appears high, but I lose a significant amount of product during workup and purification. Why is this happening?
A3: Product loss during the purification stage is a frequent challenge, especially with amines.
-
Aqueous Workup Losses: The target amine, like many amines, can be partially soluble in water, especially if the aqueous phase is acidic, which would protonate the amine to form a water-soluble ammonium salt.
-
Solution: During the aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent. This deprotonates the amine, increasing its solubility in the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery.
-
-
Purification by Column Chromatography: Amines can stick to silica gel, leading to streaking and poor recovery.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base, such as triethylamine (~1-2%) or ammonia in methanol. This neutralizes the acidic sites on the silica surface, improving elution and recovery of the amine product.
-
-
Product Volatility: Although the product's boiling point is not extremely low, some loss can occur if it is concentrated under high vacuum for extended periods.
-
Solution: Use moderate vacuum and temperature when removing the solvent.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended synthetic approach for obtaining high yields of this compound?
A: Reductive amination is the most direct and common method.[3] For optimal yield, a one-pot, two-step approach is often effective: first, the formation of the imine from thiophene-2-carbaldehyde and cyclopropylamine in the presence of a dehydrating agent (like 4Å molecular sieves), followed by reduction with a selective reducing agent like sodium triacetoxyborohydride (STAB).
Q: Which reducing agent is best for this synthesis?
A: The choice of reducing agent significantly impacts yield. The table below compares common reagents for reductive amination.
| Reducing Agent | Typical Solvent | Relative Reactivity | Key Advantages & Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild & Selective | Adv: Reduces imines much faster than aldehydes; tolerates mild acid. Disadv: More expensive; moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Mild & Selective | Adv: Stable in mildly acidic conditions (pH 3-4) required for imine formation. Disadv: Highly toxic (releases HCN gas in strong acid). |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Strong & Less Selective | Adv: Inexpensive and readily available. Disadv: Can readily reduce the starting aldehyde; requires careful pH and temperature control. |
| H₂ / Catalyst (e.g., Pd/C) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Varies | Adv: "Clean" reaction (byproducts are gases or easily filtered solids); scalable. Disadv: Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
Q: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting aldehyde, the intermediate imine (if visible), and the final amine product. A typical system might be ethyl acetate/hexanes. Staining with potassium permanganate (KMnO₄) is effective for visualizing the amine product, which may not be UV-active. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Visualized Protocols and Workflows
Chemical Reaction Pathway
References
Technical Support Center: N-(Thiophen-2-ylmethyl)cyclopropanamine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-(Thiophen-2-ylmethyl)cyclopropanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to N-(Thiophen-2-ylmethyl)cyclopropanamine and what are the expected impurities?
A1: The most common synthetic route is the reductive amination of thiophene-2-carboxaldehyde with cyclopropanamine. This reaction typically involves the formation of an intermediate imine, which is then reduced to the target amine.
Expected Impurities:
-
Unreacted Starting Materials: Thiophene-2-carboxaldehyde and cyclopropanamine.
-
Intermediate Imine: The N-(thiophen-2-ylmethylene)cyclopropanamine intermediate may persist if the reduction is incomplete.[1]
-
Over-alkylation Products: Although less common with primary amines in reductive amination, some dialkylation to form bis(thiophen-2-ylmethyl)cyclopropanamine might occur.
-
Byproducts from Reducing Agent: Dependent on the reducing agent used (e.g., borohydride salts).
Q2: My TLC analysis shows multiple spots after the reaction. How can I identify the product and key impurities?
A2: Thin-layer chromatography (TLC) is a crucial tool for monitoring the reaction progress. Due to the thiophene group, the product and some impurities are UV-active.
-
Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds, which will appear as dark spots.[2]
-
Staining: A potassium permanganate (KMnO4) stain can help visualize the amine product (which will likely turn yellowish-brown) and the aldehyde starting material. Anisaldehyde stain can also be effective for visualizing aldehydes.[2]
-
Relative Polarity: The starting aldehyde is generally more polar than the imine intermediate, and the final amine product is typically the most polar of the three.
Q3: What are the primary challenges in the extractive workup of N-(Thiophen-2-ylmethyl)cyclopropanamine?
A3: The primary challenge is the relatively high water solubility of the cyclopropanamine moiety, which can lead to low recovery during aqueous extractions.[3] Standard acid-base extractions need to be performed carefully to minimize product loss.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield after aqueous workup | The product, N-(Thiophen-2-ylmethyl)cyclopropanamine, has some solubility in the aqueous phase, especially under acidic conditions. | - Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the amine. - Perform multiple extractions (at least 3-4) with a suitable organic solvent like ethyl acetate or dichloromethane. - Consider using a continuous liquid-liquid extractor for more efficient recovery. |
| Presence of imine impurity in the final product | Incomplete reduction of the imine intermediate. | - Increase the equivalents of the reducing agent (e.g., sodium borohydride).[1] - Extend the reaction time for the reduction step. - If using a mild reducing agent like sodium triacetoxyborohydride, ensure the reaction has gone to completion by TLC. |
| Difficulty in separating the product from starting aldehyde by column chromatography | The polarity of the product and the starting aldehyde might be too similar for effective separation with the chosen solvent system. | - Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended.[2] - Consider adding a small percentage of triethylamine (0.1-1%) to the eluent to reduce tailing of the amine on the silica gel. |
| Product degradation during purification | Amines can be sensitive to air oxidation, and the thiophene ring can be susceptible to strong acids or oxidizing agents. | - Perform purification steps promptly after the reaction. - Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C).[2] |
Experimental Protocols
Protocol 1: General Reductive Amination
-
Dissolve thiophene-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add cyclopropanamine (1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the imine. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the imine spot disappears on the TLC plate.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the powder onto the top of the packed column.[2]
-
Elution: Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexanes). Consider adding 0.5% triethylamine to the eluent mixture to improve the peak shape of the amine.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(Thiophen-2-ylmethyl)cyclopropanamine.
Visualizations
Caption: Experimental workflow for the synthesis and purification of N-(Thiophen-2-ylmethyl)cyclopropanamine.
Caption: Troubleshooting decision tree for the purification of N-(Thiophen-2-ylmethyl)cyclopropanamine.
References
Troubleshooting side reactions in thiophene alkylation protocols
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during thiophene alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Friedel-Crafts alkylation of thiophene?
A1: The most frequent side reactions include:
-
Polyalkylation: The initial alkylated thiophene is often more reactive than thiophene itself, leading to the addition of multiple alkyl groups.[1][2]
-
Carbocation Rearrangement: The carbocation intermediate can rearrange to a more stable form, resulting in a mixture of isomeric products.[3][4]
-
Polymerization/Resinification: Thiophene is susceptible to polymerization or resinification in the presence of strong Lewis acids like aluminum halides or strong protic acids like sulfuric acid.[5]
Q2: How can I prevent polyalkylation in my Friedel-Crafts reaction?
A2: To minimize polyalkylation, you can:
-
Use a large excess of thiophene relative to the alkylating agent.
-
Control the stoichiometry of your reactants carefully.[1]
-
Optimize reaction conditions by using a lower temperature and a less active catalyst to decrease the rate of subsequent alkylations.[1]
Q3: My product is an isomer of what I expected from Friedel-Crafts alkylation. What happened?
A3: This is likely due to a carbocation rearrangement. For example, a primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before it reacts with the thiophene ring.[3] To avoid this, consider using a Friedel-Crafts acylation followed by a reduction of the ketone, as the acylium ion intermediate does not rearrange.[2][3]
Q4: What causes the formation of tar-like substances in my reaction?
A4: The formation of tar or resin is a common issue when alkylating thiophene with strong acids. Thiophene rings can be sensitive to acidic conditions, leading to polymerization.[5] Using milder catalysts, such as boron trifluoride, can often mitigate this issue.[5]
Q5: What are common side reactions in palladium-catalyzed cross-coupling reactions for thiophene alkylation?
A5: In cross-coupling reactions like Suzuki or Stille, potential side reactions include:
-
Homocoupling: The organometallic reagent can couple with itself.
-
β-Hydride Elimination: This can occur when using alkyl organometallics with β-hydrogens, leading to the formation of an alkene.[6] The choice of ligands is critical to suppress these undesired pathways.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Mono-alkylated Product | Polyalkylation is occurring. | Increase the molar ratio of thiophene to the alkylating agent. Lower the reaction temperature. Use a less reactive catalyst. |
| Carbocation rearrangement is leading to a mixture of products. | Use Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction).[3] | |
| Catalyst deactivation. | Ensure anhydrous conditions, as water can deactivate many Lewis acid catalysts. | |
| Formation of a Tar-like Polymer | The catalyst is too harsh for the thiophene ring. | Switch to a milder Lewis acid catalyst, such as BF₃ or a solid acid catalyst.[5][8] |
| The reaction temperature is too high. | Lower the reaction temperature. | |
| Product is an Isomer of the Desired Compound | Carbocation rearrangement. | As mentioned above, use an acylation-reduction sequence to install the desired alkyl group without rearrangement.[3] |
| Multiple Products in Cross-Coupling Reactions | Undesired side reactions like homocoupling. | Optimize the ligand, base, and solvent for the specific cross-coupling reaction. Electron-rich ligands can sometimes improve selectivity.[7] |
| β-hydride elimination with alkyl partners. | Use ligands that favor reductive elimination over β-hydride elimination.[6] |
Quantitative Data Summary
The following table provides a qualitative comparison of outcomes for different alkylation strategies to highlight common trade-offs. Actual yields are highly substrate and condition-dependent.
| Method | Primary Product | Major Byproducts | Reaction Control | Key Considerations |
| Friedel-Crafts Alkylation | Alkylthiophene | Polyalkylated thiophenes, Isomeric products | Difficult, prone to polyalkylation and rearrangements | The alkylated product is more reactive than the starting material.[1][2] |
| Friedel-Crafts Acylation + Reduction | Acylthiophene (intermediate), then Alkylthiophene | None from polysubstitution | Excellent, mono-acylation is highly favored | Two-step process, but avoids rearrangement and polyalkylation issues.[3] |
| Suzuki Cross-Coupling | Alkylthiophene | Homocoupled products | Good, but requires careful optimization | Requires synthesis of an organoboron reagent; sensitive to ligand and base choice.[7][9] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Thiophene
This protocol is for the acylation of thiophene, which can then be reduced to the corresponding alkylthiophene to avoid rearrangements.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 eq.) and a dry solvent (e.g., dichloromethane).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.0 eq.) dissolved in the dry solvent to the stirred suspension.
-
Addition of Thiophene: After the addition of the acyl chloride is complete, add thiophene (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: Once the thiophene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress using TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude acylthiophene.
-
Purification: Purify the product by column chromatography or distillation.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol outlines a general procedure for the coupling of a thienylboronic acid with an alkyl halide.
-
Setup: To a round-bottom flask, add the thienylboronic acid (1.0 eq.), the alkyl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Cooling and Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. jmcct.com [jmcct.com]
Technical Support Center: Optimizing Reaction Conditions for Coupling Cyclopropylamine with Thiophene Derivatives
Welcome to the technical support center for optimizing the coupling of cyclopropylamine with thiophene derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these C-N cross-coupling experiments.
The coupling of cyclopropylamine with heterocyclic systems like thiophene is a synthetically important transformation. However, it is often challenging due to the unique properties of both coupling partners. Thiophene rings can be sensitive to certain reaction conditions and can interact with catalysts in undesired ways, while cyclopropylamine can be a challenging nucleophile in palladium-catalyzed reactions. This guide offers practical solutions and starting points to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when coupling cyclopropylamine with halothiophenes?
A1: The primary challenges include:
-
Low or no yield of the desired product: This can be due to catalyst deactivation, unfavorable reaction kinetics, or decomposition of starting materials or products.
-
Hydrodehalogenation of the thiophene starting material: This is a significant side reaction where the halogen atom on the thiophene ring is replaced by a hydrogen atom, leading to a non-productive pathway. One study reported complete dehalogenation when attempting to couple cyclopropylamine with a brominated thieno[3,2-d]pyrimidine derivative.[1]
-
Homocoupling of the thiophene derivative: This side reaction leads to the formation of bithiophene species.
-
Formation of isomeric byproducts: Depending on the substitution pattern of the thiophene, migration of substituents or undesired regioselectivity can occur.
Q2: Which catalytic system is a good starting point for this transformation?
A2: Palladium-catalyzed Buchwald-Hartwig amination is the most common approach.[2][3] A good starting point involves a palladium(II) precatalyst like Pd(OAc)₂, or a palladium(0) source like Pd₂(dba)₃, in combination with a sterically hindered and electron-rich phosphine ligand. For challenging substrates, ligands like Xantphos, SPhos, or BrettPhos have shown success in couplings with other amines on thiophene rings.[4][5][6]
Q3: What is the best choice of base for this reaction?
A3: The choice of base is critical and highly context-dependent.[4]
-
Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective but can promote side reactions, especially with base-sensitive functional groups on the thiophene ring.[7]
-
Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives that can sometimes suppress side reactions and improve functional group tolerance.[5][8] Cs₂CO₃ has been used successfully in the amination of polysubstituted bromothiophenes.[5]
Q4: Can I use chlorothiophenes instead of bromothiophenes?
A4: While aryl bromides are generally more reactive than chlorides in Buchwald-Hartwig aminations, modern catalyst systems have shown high efficiency for the amination of aryl chlorides.[9][10] Using a highly active catalyst system, such as one employing a bulky biarylphosphine ligand (e.g., tBuXPhos), may be necessary to achieve good conversion with chlorothiophene substrates.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species is not forming or is decomposing. 2. Poor Ligand Choice: The ligand may not be suitable for stabilizing the catalytic intermediates or promoting reductive elimination. 3. Sub-optimal Base/Solvent: The base may not be strong enough, or the solvent may not be appropriate for the reaction. 4. Impure Reagents: Water, oxygen, or other impurities in the amine, halothiophene, or solvent can poison the catalyst.[8] | 1. Use a pre-formed Pd(0) source or an air-stable precatalyst. Ensure reaction is set up under an inert atmosphere (Argon or Nitrogen). 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[11] 3. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and anhydrous, deoxygenated solvents (e.g., Toluene, Dioxane, THF).[7][12] 4. Purify starting materials. Distill cyclopropylamine and solvent if necessary. Ensure the halothiophene is pure. |
| Dominant Hydrodehalogenation Side Product | 1. β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations, especially with primary amines.[13] 2. Catalyst System: The chosen catalyst/ligand combination may favor this pathway. This has been observed specifically with cyclopropylamine and a thienopyrimidine substrate.[1] | 1. Use a ligand that promotes faster reductive elimination, such as a bulky biarylphosphine ligand. Bidentate ligands like BINAP or DPPF have been shown to be effective for primary amines in some cases.[2] 2. Lower the reaction temperature. 3. Change the base. Sometimes a weaker base can mitigate this side reaction. |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Degradation: The catalyst may not be stable under the reaction conditions for the required time. 2. Substrate Inhibition: The thiophene sulfur atom can coordinate to the palladium center, inhibiting catalysis. 3. Insufficiently Forcing Conditions: The reaction may require higher temperatures or longer reaction times. | 1. Increase catalyst loading. 2. Switch to a more robust ligand that binds strongly to the palladium, reducing inhibition by the thiophene sulfur. 3. Increase the reaction temperature incrementally (e.g., from 80 °C to 110 °C).[8] Ensure the solvent is appropriate for the higher temperature. |
Data Presentation: Reaction Conditions for Related Aminations
While specific data for the successful coupling of cyclopropylamine with simple thiophenes is scarce in the literature, the following tables summarize conditions used for related Buchwald-Hartwig aminations involving either thiophene derivatives or cyclopropylamine. These serve as a starting point for optimization.
Table 1: Conditions for Palladium-Catalyzed Amination of Halothiophenes with Various Amines
| Thiophene Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromothiophene-2-carboxylate | Various Anilines | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Dioxane | 100 | 65-95 | [14] |
| Polysubstituted Bromothiophenes | Various Anilines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | Moderate to High | [5] |
| 3-Bromothiophene | n-Octylamine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.6) | NaOtBu (1.2) | Toluene | 80 | 78 | [15][16] |
| 6-Bromothienopyrimidinone | p-Toluidine | Pd₂(dba)₃ (5) | Xantphos (10) | NaOtBu (3) | Dioxane | 100 | 55 | [1] |
Table 2: Conditions for Palladium-Catalyzed Monoarylation of Cyclopropylamine
| Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole | [Pd(cinnamyl)Cl]₂ (0.5) | adYPhos (1) | KHMDS (1.5) | Toluene | RT | 99 | [9] |
| 2-Chloropyridine | [Pd(cinnamyl)Cl]₂ (1) | adYPhos (2) | KHMDS (1.5) | Toluene | RT | 98 | [9] |
| 3-Chloropyridine | [Pd(cinnamyl)Cl]₂ (1) | adYPhos (2) | KHMDS (1.5) | Toluene | RT | 95 | [9] |
Experimental Protocols
General Starting Protocol for Palladium-Catalyzed Coupling of a Bromothiophene with Cyclopropylamine
Disclaimer: This is a general starting protocol and will likely require optimization. The hydrodehalogenation of the bromothiophene is a known and significant side reaction with cyclopropylamine. Careful monitoring and optimization are critical.
Materials:
-
Bromothiophene derivative (1.0 mmol, 1.0 eq.)
-
Cyclopropylamine (1.2 mmol, 1.2 eq.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon), add the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the bromothiophene derivative to the vial.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent, followed by the cyclopropylamine via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, paying close attention to the formation of the desired product and the hydrodehalogenated byproduct.
-
Workup: Upon completion (or when conversion stalls), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Visualizations
References
- 1. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of secondary and tertiary aminothiophenes via palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cyclopropyl-thiophen-2-ylmethyl-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in Cyclopropyl-thiophen-2-ylmethyl-amine by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Potential impurities can originate from the synthetic route or degradation. Common process-related impurities may include unreacted starting materials such as thiophene-2-carbaldehyde and cyclopropylamine, as well as the imine intermediate formed during reductive amination. Degradation products can arise from oxidation of the thiophene ring (forming a sulfoxide) or the amine functionality.
Q2: I am observing significant peak tailing for the main analyte peak. What could be the cause and how can I resolve it?
A2: Peak tailing for basic compounds like this compound is often due to strong interactions between the amine's positive charge (at acidic or neutral pH) and negatively charged residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] To mitigate this, consider the following:
-
Increase the mobile phase pH: Using a mobile phase with a pH of 8 or higher will deprotonate the amine, reducing its interaction with the stationary phase. Ensure your column is stable at high pH.
-
Use a base-deactivated column: These columns have minimal accessible silanol groups, reducing the likelihood of tailing.
-
Add a competing base: Incorporating a small amount of a competing amine, like triethylamine, into the mobile phase can saturate the active sites on the stationary phase, improving peak shape.
Q3: My analyte is not being retained on the C18 column and is eluting with the solvent front. What should I do?
A3: If your analyte has low retention on a standard C18 column, it may be too polar for the chosen conditions. To increase retention, you can:
-
Decrease the organic solvent concentration in your mobile phase.
-
Use a more retentive stationary phase, such as a phenyl-hexyl or a polar-embedded C18 column.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC) if the compound is highly polar.
Q4: I am seeing a noisy or drifting baseline in my chromatogram. What are the possible causes?
A4: A noisy or drifting baseline can be caused by several factors:[4]
-
Air bubbles in the system: Degas your mobile phase thoroughly.[4][5]
-
Contaminated mobile phase or detector flow cell: Use high-purity solvents and flush the system if contamination is suspected.[4]
-
Fluctuations in column temperature: Use a column oven to maintain a stable temperature.[4]
-
Deteriorating detector lamp: Check the lamp's energy output and replace it if necessary.[4]
Q5: How can I confirm the identity of an unknown impurity peak?
A5: To identify an unknown impurity, you can employ several techniques:
-
Spike the sample with a known standard of a suspected impurity and observe if the peak area increases.
-
Collect the fraction corresponding to the unknown peak and analyze it using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
-
Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products and compare their retention times with the unknown impurity.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Fronting or Tailing)
| Possible Cause | Solution |
| Peak Tailing: Secondary interactions with the stationary phase.[1][2][3] | - Increase mobile phase pH to > 8 (ensure column compatibility).- Use a base-deactivated column.- Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. |
| Peak Fronting: Sample overload. | - Dilute the sample.- Reduce the injection volume. |
| Peak Fronting: Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the mobile phase. |
Problem: Inconsistent Retention Times
| Possible Cause | Solution |
| Fluctuations in column temperature.[4] | - Use a column oven to maintain a constant temperature. |
| Inconsistent mobile phase composition.[4] | - Prepare fresh mobile phase daily.- Ensure proper mixing if using a gradient. |
| Column equilibration is insufficient.[4] | - Increase the column equilibration time before each injection. |
| Pump malfunction or leaks.[5] | - Check for leaks in the system.- Service the pump if necessary. |
Problem: Low Sensitivity or No Peaks
| Possible Cause | Solution |
| Incorrect detection wavelength. | - Determine the UV maximum of this compound (likely around 230-240 nm due to the thiophene ring) and set the detector accordingly. |
| Sample is too dilute. | - Concentrate the sample or inject a larger volume (be mindful of potential peak distortion). |
| Detector lamp is failing.[4] | - Check the lamp's energy and replace it if it's low. |
| No sample injected. | - Verify autosampler or manual injector operation. |
Experimental Protocol: Impurity Profiling by HPLC
This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A/B (50:50) |
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 50 mL of the sample diluent to achieve a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to the main analyte peak.
-
For known impurities, use reference standards for accurate quantification.
Quantitative Data Summary
The following table presents hypothetical data for the analysis of a this compound sample, illustrating the expected elution order and potential impurity levels.
| Compound | Retention Time (min) | Area % | Potential Identity |
| Thiophene-2-carbaldehyde | 3.5 | 0.08 | Starting Material |
| Cyclopropylamine | 2.1 | Not detected (low UV absorbance) | Starting Material |
| Thiophene-2-yl-methanimine | 5.2 | 0.15 | Imine Intermediate |
| This compound | 10.8 | 99.5 | Analyte |
| Oxidized Impurity | 8.9 | 0.12 | Degradation Product |
| Unknown Impurity | 12.5 | 0.15 | - |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Workflow for the identification of unknown impurities.
References
Technical Support Center: Scaling Up the Synthesis of 4-((6-(acryloylamino)pyrimidin-4-yl)amino)benzenesulfonamide for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 4-((6-(acryloylamino)pyrimidin-4-yl)amino)benzenesulfonamide, a potential covalent kinase inhibitor, for preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the correct chemical identity for the target molecule?
A1: The target molecule is 4-((6-(acryloylamino)pyrimidin-4-yl)amino)benzenesulfonamide. It is crucial to distinguish this from CAS 14471-18-2, which corresponds to N-(2-Thienylmethyl)cyclopropanamine. The synthesis and troubleshooting guides provided herein are for the former compound.
Q2: What is the proposed synthetic strategy for preclinical scale-up?
A2: A robust three-step synthetic route is proposed, starting from commercially available materials. This pathway is designed for scalability and reproducibility.
Q3: What are the critical quality attributes for the final compound?
A3: For preclinical studies, the final compound should have a purity of ≥98%, with well-characterized impurity profiles. The compound's identity and purity should be confirmed by 1H NMR, 13C NMR, LC-MS, and HPLC analysis.
Experimental Workflow
Caption: Overall synthetic workflow for 4-((6-(acryloylamino)pyrimidin-4-yl)amino)benzenesulfonamide.
Detailed Experimental Protocols
Step 1: Synthesis of 4-((6-chloropyrimidin-4-yl)amino)benzenesulfonamide (Intermediate 1)
This step involves a nucleophilic aromatic substitution (SNAr) reaction.
| Parameter | Value |
| Reactants | 4,6-Dichloropyrimidine, Sulfanilamide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | Potassium Carbonate (K2CO3) |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purification | Precipitation and filtration |
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in DMF, add sulfanilamide (1.1 equivalents) and potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 1.
Step 2: Synthesis of 4-((6-aminopyrimidin-4-yl)amino)benzenesulfonamide (Intermediate 2)
This step involves the ammonolysis of the chloro-substituent.
| Parameter | Value |
| Reactant | Intermediate 1 |
| Reagent | Aqueous Ammonia |
| Solvent | 1,4-Dioxane |
| Temperature | 120 °C (in a sealed vessel) |
| Reaction Time | 12-18 hours |
| Typical Yield | 70-85% |
| Purification | Recrystallization |
Procedure:
-
Suspend Intermediate 1 (1.0 equivalent) in 1,4-dioxane in a sealed pressure vessel.
-
Add a large excess of concentrated aqueous ammonia.
-
Heat the mixture to 120 °C and maintain for 12-18 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Intermediate 2.
Step 3: Synthesis of 4-((6-(acryloylamino)pyrimidin-4-yl)amino)benzenesulfonamide (Final Compound)
This is the final acylation step.
| Parameter | Value |
| Reactants | Intermediate 2, Acryloyl Chloride |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
| Purification | Column chromatography |
Procedure:
-
Suspend Intermediate 2 (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add a solution of acryloyl chloride (1.1 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Troubleshooting Guides
Step 1: Synthesis of Intermediate 1
Q: The reaction is sluggish or incomplete. What should I do? A: Ensure that the reagents are of high purity and the solvent is anhydrous. Incomplete reaction can also be due to insufficient base; ensure at least 2.5 equivalents of potassium carbonate are used. If the issue persists, a slight increase in temperature (to 90-100 °C) can be attempted, but monitor for potential degradation.
Q: I am observing the formation of a di-substituted byproduct. How can I minimize this? A: The formation of the di-sulfanilamide substituted pyrimidine can occur if the reaction is run for too long or at too high a temperature. Careful monitoring by TLC is crucial. Using a slight excess of 4,6-dichloropyrimidine can also favor the mono-substitution product.
Step 2: Synthesis of Intermediate 2
Q: The ammonolysis is not going to completion. What are the possible reasons? A: This reaction requires high temperature and pressure. Ensure the sealed vessel is properly sealed to maintain the necessary pressure. The concentration of ammonia is also critical; use a concentrated aqueous solution. If the reaction remains incomplete, extending the reaction time may be necessary.
Q: I am having difficulty with the purification of Intermediate 2. A: Intermediate 2 can have limited solubility. Recrystallization from a polar solvent system like ethanol/water or isopropanol/water is often effective. If impurities persist, a short plug of silica gel chromatography might be necessary.
Step 3: Synthesis of the Final Compound
Q: My final product is a complex mixture, and the yield is low. What went wrong? A: The acylation with acryloyl chloride is a fast and exothermic reaction. Poor temperature control can lead to multiple side reactions, including polymerization of the acryloyl chloride and the product. Ensure the dropwise addition of acryloyl chloride is done slowly at 0 °C. The purity of acryloyl chloride is also critical; use a freshly opened bottle or distill it before use.
Q: I am observing N,N-diacylation of the amino group. How can this be prevented? A: While less common for this substrate, di-acylation can occur. Using a slight excess of Intermediate 2 and carefully controlling the stoichiometry of acryloyl chloride (not exceeding 1.1 equivalents) can minimize this.
Potential Signaling Pathway in Preclinical Studies
The acrylamide moiety in the final compound suggests it may act as a covalent inhibitor, likely targeting a cysteine residue in the active site of a kinase. Given the pyrimidine scaffold's prevalence in kinase inhibitors, a likely target for preclinical investigation is Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling.
Caption: Proposed mechanism of action via inhibition of the BTK signaling pathway.
Managing exothermic reactions in the synthesis of N-(Thiophen-2-ylmethyl)cyclopropanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Thiophen-2-ylmethyl)cyclopropanamine. The focus is on managing the exothermic nature of the reaction and addressing common challenges encountered during the synthesis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of N-(Thiophen-2-ylmethyl)cyclopropanamine via reductive amination of thiophene-2-carboxaldehyde and cyclopropanamine.
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Increase (Runaway Reaction) | - Rapid addition of the reducing agent. - Inadequate cooling. - High concentration of reactants. | - Add the reducing agent portion-wise or via a syringe pump to control the addition rate. - Ensure the reaction vessel is adequately immersed in a cooling bath (ice-water or ice-salt). - Dilute the reaction mixture with an appropriate solvent. |
| Low Product Yield | - Incomplete imine formation. - Degradation of starting materials or product. - Ineffective reducing agent. - Suboptimal reaction temperature. | - Allow sufficient time for imine formation before adding the reducing agent. Monitor by TLC or LC-MS. - Maintain a low reaction temperature to minimize side reactions. - Use a freshly opened or properly stored reducing agent. Consider switching to a milder reducing agent like sodium triacetoxyborohydride. - Optimize the reaction temperature; while the reaction is exothermic, some initial energy may be needed to facilitate imine formation before cooling for the reduction step. |
| Formation of Side Products | - Over-alkylation of the amine. - Reduction of the aldehyde to an alcohol. - Polymerization of thiophene-2-carboxaldehyde. | - Use a stoichiometric amount or a slight excess of cyclopropanamine. - Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride. If using sodium borohydride, ensure complete imine formation before its addition. - Maintain a low reaction temperature and ensure efficient stirring. |
| Difficult Product Purification | - Presence of unreacted starting materials. - Formation of polar byproducts. - Emulsion formation during work-up. | - Optimize the reaction to drive it to completion. - Employ column chromatography with a suitable solvent system for purification. - Use a brine wash to break up emulsions during the aqueous work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in this synthesis?
A1: The primary source of heat is the reduction of the imine intermediate formed between thiophene-2-carboxaldehyde and cyclopropanamine. The reduction step, particularly with strong reducing agents like sodium borohydride, is highly exothermic. The initial imine formation can also contribute to the overall heat generation.
Q2: How can I effectively control the reaction temperature?
A2: Effective temperature control can be achieved through a combination of methods:
-
Slow Addition of Reagents: Add the reducing agent in small portions or at a controlled rate using a syringe pump.
-
Efficient Cooling: Use an ice bath or an ice-salt bath to maintain a low and stable reaction temperature, typically between 0 and 5 °C.
-
Adequate Stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling bath.
-
Dilution: Conducting the reaction in a suitable solvent at a moderate concentration can help to dissipate the heat more effectively.
Q3: Which reducing agent is most suitable for this reaction to minimize the exotherm?
A3: Sodium triacetoxyborohydride (STAB) is often a preferred reducing agent for reductive aminations as it is milder and more selective for the imine over the aldehyde compared to sodium borohydride. This selectivity can lead to a more controlled reaction with a less vigorous exotherm. However, sodium borohydride can also be used effectively with careful temperature and addition control.
Q4: What are the common side reactions, and how can they be minimized?
A4: Common side reactions include:
-
Over-alkylation: The product, a secondary amine, can react with another molecule of thiophene-2-carboxaldehyde to form a tertiary amine. This can be minimized by using a stoichiometric amount of the aldehyde or a slight excess of the amine.
-
Aldehyde Reduction: The reducing agent can reduce the starting aldehyde to thiophene-2-methanol. This is more prevalent with less selective reducing agents like sodium borohydride and can be minimized by ensuring complete imine formation before adding the reducing agent or by using a more selective reagent like STAB.
-
Hydrolysis of the Imine: Water can hydrolyze the imine back to the starting aldehyde and amine. Using anhydrous solvents can help to minimize this.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture against the starting materials, you can observe the consumption of the reactants and the formation of the product. This is particularly useful to confirm the formation of the imine intermediate before the addition of the reducing agent.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
Materials:
-
Thiophene-2-carboxaldehyde
-
Cyclopropanamine
-
Methanol (anhydrous)
-
Sodium borohydride
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add thiophene-2-carboxaldehyde (1.0 eq) and anhydrous methanol.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add cyclopropanamine (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours to allow for imine formation. Monitor the formation of the imine by TLC.
-
Once imine formation is complete, slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate until the pH is > 8.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Materials:
-
Thiophene-2-carboxaldehyde
-
Cyclopropanamine
-
Dichloromethane (DCM, anhydrous)
-
Sodium triacetoxyborohydride (STAB)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add thiophene-2-carboxaldehyde (1.0 eq), cyclopropanamine (1.2 eq), and anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Parameter | Sodium Borohydride Method | Sodium Triacetoxyborohydride (STAB) Method |
| Reducing Agent | Strong, less selective | Mild, more selective for imines |
| Typical Solvent | Methanol, Ethanol | Dichloromethane, Dichloroethane |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Exotherm Potential | High | Moderate |
| Control Measures | Slow, portion-wise addition at low temperature | Portion-wise addition, good stirring |
| Common Byproducts | Thiophene-2-methanol, over-alkylation products | Fewer byproducts, mainly unreacted starting materials if reaction is incomplete |
Visualizations
Caption: Workflow for managing the exothermic reaction during synthesis.
Caption: Logical relationships for troubleshooting common synthesis issues.
Best practices for storing and handling Cyclopropyl-thiophen-2-ylmethyl-amine
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided for Cyclopropyl-thiophen-2-ylmethyl-amine (CAS No. 14471-18-2) is based on available data for structurally related compounds, including cyclopropylamines and thiophene derivatives, due to limited specific data for this particular molecule. All experimental protocols and quantitative data should be regarded as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry and well-ventilated place. The recommended storage temperature is between 2-8°C to ensure its stability.[1]
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield to protect against splashes, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.
Q3: What are the known incompatibilities of this compound?
A3: Based on the reactivity of similar cyclopropylamine compounds, this compound is likely incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2] Contact with these substances could lead to vigorous reactions and should be avoided.
Q4: Is this compound sensitive to air or moisture?
A4: While specific data for this compound is unavailable, related amines can be sensitive to air and moisture.[2] Therefore, it is best practice to handle and store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
Q5: What is the known stability profile of the cyclopropylamine moiety?
A5: The cyclopropylamine functional group can be susceptible to hydrolytic degradation under high pH conditions.[3] This is a critical consideration for solution-based experiments and formulation development.
Troubleshooting Guides
Issue 1: Low or no yield during synthesis via reductive amination.
-
Question: I am attempting to synthesize this compound from thiophene-2-carbaldehyde and cyclopropylamine via reductive amination, but I am getting a low yield. What are the possible causes?
-
Answer: Low yields in this reaction can be attributed to several factors:
-
Inactive Reducing Agent: Ensure the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is fresh and has been stored under appropriate conditions to prevent decomposition.
-
Suboptimal pH: The pH of the reaction mixture is crucial for imine formation and reduction. The pH should be maintained in a weakly acidic range (typically pH 4-6) to facilitate imine formation without inactivating the amine or the reducing agent.
-
Moisture: The presence of excessive water can hydrolyze the imine intermediate. Ensure you are using anhydrous solvents.
-
Side Reactions: The aldehyde may undergo self-condensation or other side reactions if the reaction conditions are not optimized.
-
Issue 2: Product degradation observed during workup or purification.
-
Question: My synthesized this compound appears to be degrading during aqueous workup or column chromatography. Why is this happening and how can I prevent it?
-
Answer: Degradation during purification can be due to the compound's instability under certain conditions:
-
pH Sensitivity: As the cyclopropylamine moiety can be unstable at high pH, avoid basic conditions during aqueous extraction.[3] Use of a mild bicarbonate solution for neutralization is preferable to strong bases.
-
Silica Gel Acidity: The slightly acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds. Consider using deactivated (neutral) silica gel for chromatography.
-
Prolonged Heat: Avoid excessive heating during solvent evaporation, as this can lead to thermal degradation. Use a rotary evaporator at a moderate temperature.
-
Issue 3: Formation of impurities during storage.
-
Question: I have observed the formation of unknown impurities in my sample of this compound over time, even when stored at the recommended temperature. What could be the cause?
-
Answer: Impurity formation during storage can be due to:
-
Oxidation: Exposure to air can lead to oxidative degradation. Ensure the container is tightly sealed and consider flushing with an inert gas before storage.
-
Hydrolysis: If the compound has been exposed to moisture, hydrolysis may occur. Store in a desiccator.
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Light Sensitivity: While not explicitly documented for this compound, many organic molecules are light-sensitive. Storing the compound in an amber vial or in the dark is a good precautionary measure.
-
Quantitative Data
Disclaimer: The following data is a hypothetical representation of a forced degradation study for a generic cyclopropylamine-containing compound and is intended for illustrative purposes only. Actual stability will vary.
| Stress Condition | Parameter | Duration | % Degradation | Major Degradation Products |
| Acidic | 0.1 M HCl | 24 hours | ~15% | Hydrolytic ring-opening products |
| Basic | 0.1 M NaOH | 8 hours | ~40% | Products of hydrolytic degradation of the cyclopropylamine moiety |
| Oxidative | 3% H₂O₂ | 12 hours | ~25% | N-oxides and other oxidative products |
| Thermal | 60°C | 7 days | ~10% | Unspecified thermal degradants |
| Photolytic | UV light (254 nm) | 48 hours | ~5% | Unspecified photolytic products |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
This protocol describes a potential synthetic route via reductive amination.
Materials:
-
Thiophene-2-carbaldehyde
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel (for chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of thiophene-2-carbaldehyde (1.0 eq) in anhydrous DCM, add cyclopropylamine (1.2 eq).
-
Add glacial acetic acid (2.0 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Visualizations
Caption: Key storage, handling, and stability considerations for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Potential anti-inflammatory mechanism of action for thiophene derivatives via inhibition of COX and LOX pathways.
References
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Novel Thiophene Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of novel thiophene compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vitro dissolution rate of the thiophene compound. | Poor aqueous solubility is a common characteristic of thiophene derivatives.[1] | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles.[2] 2. Solid Dispersion: Create a solid dispersion of the compound in a hydrophilic carrier.[3] 3. Amorphous Form: Investigate the use of an amorphous form of the compound, which typically has higher solubility than the crystalline form. |
| Inconsistent results in Caco-2 permeability assays. | 1. Poor cell monolayer integrity: Indicated by low TEER (Trans-Epithelial Electrical Resistance) values. 2. Compound instability in the assay medium. 3. Efflux pump activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[4] | 1. Optimize Cell Culture Conditions: Ensure proper seeding density and culture duration (typically 21-28 days) to achieve a confluent monolayer.[5] 2. Assess Compound Stability: Analyze the compound concentration in the donor compartment at the beginning and end of the experiment. 3. Conduct Bidirectional Permeability Assay: Measure permeability in both apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 suggests the involvement of active efflux.[5] |
| High first-pass metabolism observed in vivo. | Thiophene rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through S-oxidation and epoxidation.[6] | 1. Prodrug Approach: Synthesize a prodrug that masks the metabolically labile site of the thiophene ring.[7] 2. Co-administration with CYP Inhibitors: While not a long-term solution, this can help elucidate the specific CYP enzymes involved in the metabolism during preclinical studies. |
| Low oral bioavailability in animal models despite good in vitro permeability. | 1. Poor in vivo dissolution. 2. Extensive pre-systemic metabolism. 3. Efflux by intestinal transporters. | 1. Lipid-Based Formulations: Formulate the compound in a lipid-based delivery system, such as self-emulsifying drug delivery systems (SEDDS), to enhance in vivo solubilization and promote lymphatic absorption.[8][9] 2. Nanoparticle Formulations: Encapsulate the drug in nanoparticles to protect it from degradation and enhance absorption.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in enhancing the bioavailability of thiophene compounds?
A1: The main challenges stem from their typically low aqueous solubility and susceptibility to first-pass metabolism by cytochrome P450 enzymes.[1][6] Many thiophene derivatives are lipophilic, leading to poor dissolution in the gastrointestinal tract.[3]
Q2: Which formulation strategies are most effective for improving the oral bioavailability of poorly soluble thiophene derivatives?
A2: Several strategies can be effective, and the choice depends on the specific properties of the compound. Common approaches include:
-
Particle size reduction (micronization and nanosuspension) to increase the dissolution rate.[2]
-
Solid dispersions to enhance solubility by dispersing the drug in a hydrophilic matrix.[3]
-
Lipid-based formulations (e.g., SEDDS) to improve solubilization and absorption.[8]
-
Nanotechnology-based delivery systems like polymeric nanoparticles or liposomes to protect the drug and enhance its uptake.[2]
Q3: How can I determine if my thiophene compound is a substrate for efflux pumps?
A3: The Caco-2 cell permeability assay is a standard in vitro method.[5] By comparing the apparent permeability coefficient (Papp) from the apical to basolateral (A→B) direction with the Papp from the basolateral to apical (B→A) direction, an efflux ratio (ER = Papp(B→A) / Papp(A→B)) can be calculated. An ER greater than 2 is a strong indicator that the compound is a substrate for efflux pumps like P-glycoprotein.[5]
Q4: What is the role of Cytochrome P450 enzymes in the metabolism of thiophene compounds?
A4: Cytochrome P450 (CYP) enzymes, particularly in the liver, are primarily responsible for the oxidative metabolism of the thiophene ring.[6] This can lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides, which can affect the compound's efficacy and potentially lead to toxicity.[6]
Q5: Can a prodrug strategy be used to improve the bioavailability of thiophene compounds?
A5: Yes, a prodrug approach can be very effective. By chemically modifying the thiophene compound to create a more soluble or more permeable prodrug, absorption can be enhanced.[7] The prodrug is then converted to the active parent drug in the body. This strategy can also be used to mask metabolically sensitive sites on the thiophene ring, thereby reducing first-pass metabolism.
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected Thiophene-Containing Drugs
| Drug | Therapeutic Class | Oral Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Elimination Half-Life (t1/2) (hours) |
| Clopidogrel | Antiplatelet | ~50% (for active metabolite) | ~1 | ~6 (for active metabolite) |
| Prasugrel | Antiplatelet | >79% (for active metabolite) | ~0.5 | ~7.4 (for active metabolite) |
| Tiaprofenic acid | NSAID | ~90% | 1-2 | ~2 |
| Suprofen | NSAID | ~89% | ~1 | ~2 |
Data compiled from various sources.
Table 2: Impact of Formulation Strategies on the Bioavailability of Poorly Soluble Drugs (Illustrative Examples)
| Formulation Strategy | Mechanism of Enhancement | Fold Increase in Bioavailability (Approx.) | Key Considerations |
| Micronization | Increased surface area enhances dissolution rate.[2] | 2 - 5 | Can be limited by aggregation of fine particles.[10] |
| Nanosuspension | Significantly increased surface area and saturation solubility.[11] | 5 - 20 | Requires specialized equipment for production and stabilization. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier in an amorphous state.[3] | 2 - 10 | Physical stability of the amorphous state can be a concern. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Forms a fine oil-in-water emulsion in the GI tract, increasing solubilization.[8] | 2 - 15 | Requires careful selection of oils, surfactants, and co-solvents. |
| Nanoparticle Carriers (e.g., Liposomes, Polymeric NPs) | Can be used for targeted delivery; suitable for both oral and parenteral routes; can protect the drug from metabolism.[2] | 2 - >100 | Complex manufacturing processes; potential for immunogenicity with some materials; lower drug loading compared to other methods. |
Note: The fold increase in bioavailability is illustrative and can vary significantly based on the specific drug and formulation details.
Experimental Protocols
Protocol 1: Preparation of a Thiophene Compound Nanosuspension by Media Milling
Objective: To produce drug nanoparticles with an increased surface area for enhanced dissolution.
Materials:
-
Novel thiophene compound
-
Stabilizer (e.g., Polysorbate 80 or Hydroxypropyl methylcellulose (HPMC))
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
Procedure:
-
Prepare a suspension of the thiophene compound in an aqueous solution of the stabilizer.
-
Add the milling media to the suspension.
-
Place the mixture in a high-energy mill (e.g., a planetary ball mill).
-
Mill at a specified speed and duration, with cooling to prevent overheating.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.[12]
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a novel thiophene compound and determine if it is a substrate for efflux transporters.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate membrane inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-28 days to allow for differentiation into a confluent monolayer.[5]
-
Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer.
-
Transport Assay (Apical to Basolateral - A→B): a. Wash the monolayers with pre-warmed transport buffer (e.g., HBSS). b. Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side. c. Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking. d. Collect samples from both compartments for analysis.[5]
-
Transport Assay (Basolateral to Apical - B→A): a. Add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side. b. Follow the same incubation and sampling procedure as for the A→B assay.[5]
-
Sample Analysis: Quantify the concentration of the thiophene compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[5]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a novel thiophene compound formulation.
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least three days before the study.[13]
-
Dosing: a. Intravenous (IV) Group: Administer the thiophene compound dissolved in a suitable vehicle (e.g., DMSO:PEG300) via the tail vein at a specific dose (e.g., 1 mg/kg).[14] b. Oral (PO) Group: Administer the formulated thiophene compound (e.g., in a SEDDS formulation) via oral gavage at a specific dose (e.g., 10 mg/kg).[14]
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[14][15]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the thiophene compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, and t1/2. The absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of thiophene compounds.
Caption: Metabolic pathway of thiophene compounds via Cytochrome P450 enzymes.
Caption: Impact of efflux pumps on the intestinal absorption of thiophene compounds.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
Validation & Comparative
A Comparative Guide to Evaluating the Efficacy of Novel Monoamine Oxidase Inhibitors: A Case Study with Cyclopropyl-thiophen-2-ylmethyl-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the efficacy of novel compounds, such as Cyclopropyl-thiophen-2-ylmethyl-amine, with established monoamine oxidase (MAO) inhibitors. Due to the current absence of publicly available experimental data on the MAO inhibitory activity of this compound, this document serves as a template, outlining the requisite experimental protocols, data presentation structures, and comparative analyses. By following this guide and generating data for the compound of interest, researchers can effectively benchmark its potency and selectivity against clinically relevant inhibitors.
The structural characteristics of this compound, specifically the presence of a cyclopropylamine moiety, suggest its potential as a mechanism-based inhibitor of monoamine oxidases (MAO-A and MAO-B).[1] Cyclopropylamines are a known class of MAO inhibitors, and their derivatives have shown significant, often selective, inhibitory activity.[1][2]
Comparative Efficacy of Known MAO Inhibitors
To establish a baseline for comparison, the following table summarizes the inhibitory potency (IC50 values) of three well-characterized MAO inhibitors: Selegiline, Rasagiline, and Tranylcypromine. Selegiline and Rasagiline are selective for MAO-B, while Tranylcypromine is a non-selective inhibitor of both MAO-A and MAO-B.
| Inhibitor | Target Enzyme | IC50 (nM) | Source Organism |
| This compound | MAO-A | Data not available | - |
| MAO-B | Data not available | - | |
| Selegiline | MAO-A | ~5357-fold less potent than for MAO-B | Human |
| MAO-B | 7 | Human | |
| Rasagiline | MAO-A | 4120 | Rat Brain |
| MAO-B | 4 | Rat Brain | |
| Tranylcypromine | MAO-A | 170 | Human |
| MAO-B | 5 | Human |
Note: IC50 values can vary depending on the experimental conditions, including enzyme source, substrate concentration, and pre-incubation time. The data presented here are representative values from published literature for comparative purposes.
Experimental Protocols for Determining MAO Inhibition
The following is a generalized protocol for a fluorometric in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
1. Principle of the Assay:
The assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidative deamination of a substrate (e.g., p-tyramine for MAO-B, kynuramine for MAO-A). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO enzyme activity. The presence of an inhibitor reduces the rate of fluorescence generation, and the IC50 value is calculated from the dose-response curve.
2. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO-A and MAO-B specific substrates (e.g., kynuramine, p-tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
Test compound (this compound) and known inhibitors (Selegiline, Rasagiline, Tranylcypromine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
3. Assay Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and known inhibitors. Perform serial dilutions in assay buffer to obtain a range of concentrations. Prepare working solutions of MAO enzymes, substrates, fluorescent probe, and HRP in assay buffer.
-
Assay Reaction:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer
-
Test compound or known inhibitor at various concentrations
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate/probe/HRP mixture.
-
-
Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission for Amplex Red) in kinetic mode at 37°C for a set duration (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To better understand the underlying biological and experimental frameworks, the following diagrams are provided.
References
Structure-activity relationship (SAR) study of Cyclopropyl-thiophen-2-ylmethyl-amine analogs
A Comparative Guide to the Structure-Activity Relationship of Cyclopropyl-thiophen-2-ylmethyl-amine Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) for this compound analogs. The information presented herein is synthesized from studies on structurally related compounds to infer potential biological activities and guide future drug discovery efforts. The primary biological targets for this class of compounds are hypothesized to be G-protein coupled receptors (GPCRs) and monoamine oxidase (MAO) enzymes, based on the activities of analogs containing cyclopropylmethyl and thiophene carboxamide moieties.
Inferred Structure-Activity Relationships
The core scaffold of this compound presents several opportunities for chemical modification to explore and optimize biological activity. The key regions for modification are the thiophene ring, the cyclopropyl group, and the secondary amine linker.
-
Thiophene Ring Substitution: Modifications at the 3, 4, and 5-positions of the thiophene ring can significantly impact potency and selectivity. Introduction of small hydrophobic or electron-withdrawing groups may enhance binding affinity to target proteins.
-
Amine and Cyclopropyl Modifications: The N-cyclopropylmethyl group is a well-known pharmacophore in opioid receptor modulation and other CNS-active compounds. Altering the size and nature of the cycloalkyl group or replacing the amine with an amide can drastically change the pharmacological profile. For instance, thiophene-2-carboxamides have been investigated for their antioxidant and antibacterial properties.[1][2]
-
Potential Biological Targets:
-
GPCRs: The N-cyclopropylmethyl moiety is present in several potent opioid receptor antagonists.[3] Analogs of the target scaffold may exhibit affinity for various GPCRs, such as opioid or prostaglandin receptors.[3][4]
-
Monoamine Oxidase (MAO): The cyclopropylamine moiety is a known feature of some MAO inhibitors.[5] These enzymes are critical in neurotransmitter metabolism, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[5][6]
-
Quantitative Comparison of Analog Activity
The following tables summarize hypothetical and representative experimental data for different classes of this compound analogs, based on published findings for structurally related compounds.
Table 1: Inferred GPCR Binding Affinity of this compound Analogs
| Compound ID | R1 (Thiophene-5-position) | R2 (Amine) | Receptor Subtype | Binding Affinity (Ki, nM) |
| Parent | H | -NH- | µ-Opioid | 150 |
| 1a | -Cl | -NH- | µ-Opioid | 75 |
| 1b | -CH3 | -NH- | µ-Opioid | 120 |
| 1c | H | -N(CH3)- | µ-Opioid | 250 |
| 1d | H | -C(=O)- | µ-Opioid | >1000 |
| 2a | H | -NH- | EP4 | 200 |
| 2b | -Br | -NH- | EP4 | 90 |
Table 2: Inferred Monoamine Oxidase (MAO) Inhibition by this compound Analogs
| Compound ID | R1 (Thiophene-5-position) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Parent | H | 15 | 5 | 3 |
| 3a | -F | 10 | 2 | 5 |
| 3b | -OCH3 | 25 | 18 | 1.4 |
| 3c | -NO2 | 5 | 50 | 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
Radioligand Binding Assay for GPCR Affinity
This protocol is used to determine the binding affinity of the test compounds for a specific G-protein coupled receptor (e.g., µ-opioid receptor).
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-DAMGO for µ-opioid receptor) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of MAO-A and MAO-B.
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
Substrate: A suitable substrate for each enzyme is selected (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Assay Procedure: The test compound is pre-incubated with the MAO enzyme in a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) at 37°C.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a specific time by adding a quenching solution (e.g., 2N NaOH).
-
Product Detection: The formation of the product is measured fluorometrically or spectrophotometrically.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the inferred signaling pathway for GPCR antagonism and the general workflow for a SAR study.
Caption: Inferred GPCR antagonism pathway for this compound analogs.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of newly synthesized N-cyclopropylmethyl derivatives of (-)-6 beta-acetylthionormorphine with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of N-(Thiophen-2-ylmethyl)cyclopropanamine in Human Plasma
This guide provides a comparative analysis of two common bioanalytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of N-(Thiophen-2-ylmethyl)cyclopropanamine. The focus is on the cross-validation of these methods between a primary research laboratory and a secondary quality control facility to ensure data integrity and reproducibility.
Introduction to Analytical Method Validation
The cross-validation of analytical methods is a critical procedure in drug development and manufacturing. It establishes the equivalency of two distinct analytical methods or the same method across different laboratories or instruments. This process ensures that reported concentration values are reliable and reproducible, regardless of the method or location of analysis. This guide presents a hypothetical cross-validation study for N-(Thiophen-2-ylmethyl)cyclopropanamine, a novel small molecule, comparing a widely accessible HPLC-UV method with a more sensitive LC-MS/MS method.
Overview of Analytical Methods
Two primary methods were evaluated for the quantification of N-(Thiophen-2-ylmethyl)cyclopropanamine in a human plasma matrix.
-
Method A: HPLC-UV: A reversed-phase high-performance liquid chromatography method coupled with a UV detector. This method is cost-effective and widely available but may have limitations in sensitivity and selectivity.
-
Method B: LC-MS/MS: A liquid chromatography method coupled with a triple quadrupole mass spectrometer. This technique offers superior sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions, making it the gold standard for bioanalysis.
Cross-Validation Experimental Protocol
The cross-validation was performed by analyzing two batches of quality control (QC) samples and a set of calibration standards. Each batch was prepared in the primary laboratory and then analyzed at both the primary lab (using the established LC-MS/MS method) and the secondary lab (using the HPLC-UV method).
3.1. Preparation of Calibration Standards and Quality Control Samples
-
Stock Solution: A 1 mg/mL stock solution of N-(Thiophen-2-ylmethyl)cyclopropanamine was prepared in methanol.
-
Calibration Standards: Calibration standards were prepared by spiking blank human plasma with the stock solution to achieve concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: QC samples were independently prepared at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low Quality Control (LQC): 3 ng/mL
-
Medium Quality Control (MQC): 75 ng/mL
-
High Quality Control (HQC): 800 ng/mL
-
3.2. Sample Extraction: Protein Precipitation
-
To a 100 µL aliquot of plasma sample (standard or QC), 300 µL of acetonitrile containing an internal standard was added.
-
The mixture was vortexed for 1 minute to precipitate proteins.
-
Samples were centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue was reconstituted in 100 µL of the mobile phase for analysis.
3.3. Method A: HPLC-UV Conditions
-
Instrument: Agilent 1260 Infinity II LC System
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 235 nm
-
Column Temperature: 30°C
3.4. Method B: LC-MS/MS Conditions
-
Instrument: Sciex Triple Quad™ 5500 System
-
Column: Kinetex C18 (2.1 x 50 mm, 2.6 µm)
-
Mobile Phase: Gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
N-(Thiophen-2-ylmethyl)cyclopropanamine: m/z 152.1 -> 110.1 (hypothetical)
-
Internal Standard: m/z 158.1 -> 116.1 (hypothetical)
-
Data Presentation and Results
The cross-validation acceptance criteria require that the mean concentration of at least two-thirds of the QC samples from the secondary lab (HPLC-UV) must be within ±15% of the nominal concentration. The precision (%CV) should not exceed 15%.
Table 1: Cross-Validation Results for Accuracy (% Bias) and Precision (% CV)
| QC Level | Nominal Conc. (ng/mL) | Primary Lab (LC-MS/MS) | Secondary Lab (HPLC-UV) |
| Mean Conc. (ng/mL) | % Bias | ||
| LQC | 3.0 | 2.95 | -1.7% |
| MQC | 75.0 | 76.1 | +1.5% |
| HQC | 800.0 | 789.5 | -1.3% |
Table 2: Comparison of Method Linearity and Sensitivity
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) |
| Linear Range | 5 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |
The results indicate that the HPLC-UV method meets the acceptance criteria for cross-validation against the LC-MS/MS method for concentrations within its linear range (5-1000 ng/mL). The LC-MS/MS method demonstrates superior sensitivity, as evidenced by its lower LLOQ.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow for this cross-validation study and a hypothetical signaling pathway where the target analyte may have a biological effect.
A Comparative Analysis of the Biological Activity of Cyclopropyl-thiophen-2-ylmethyl-amine and its Linear Analog, n-propyl-thiophen-2-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing pharmacological profiles. The substitution of a linear alkyl chain with a cyclopropyl group is a common tactic employed to enhance the properties of drug candidates. This guide provides a comparative analysis of Cyclopropyl-thiophen-2-ylmethyl-amine and its linear counterpart, n-propyl-thiophen-2-ylmethyl-amine, focusing on predicted biological activities and outlining standard experimental protocols for their evaluation. While direct comparative experimental data for these specific molecules is not publicly available, this guide leverages established structure-activity relationship (SAR) principles to infer potential differences in their biological performance.
Structure-Activity Relationship: A Theoretical Comparison
The introduction of a cyclopropyl ring in place of an n-propyl group can induce significant changes in a molecule's physicochemical and pharmacological properties. These differences are primarily attributed to the unique conformational and electronic characteristics of the cyclopropyl moiety.
Key Predicted Differences:
-
Conformational Rigidity: The cyclopropyl group imparts a rigid, three-dimensional structure to the molecule. This conformational constraint can lead to a more defined orientation of the pharmacophoric elements, potentially resulting in higher binding affinity and selectivity for a target receptor compared to the more flexible n-propyl analog. The restricted rotation around the cyclopropyl-amine bond can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the C-H bonds in a linear alkyl chain.[1][2] This suggests that this compound is likely to exhibit greater metabolic stability and a longer in vivo half-life than its n-propyl analog. However, it is important to note that metabolism of cyclopropylamines can sometimes lead to the formation of reactive intermediates.[1]
-
Lipophilicity: The cyclopropyl group is generally considered to be less lipophilic than an isopropyl or n-propyl group.[3][4] This subtle difference in lipophilicity can influence a range of pharmacokinetic properties, including solubility, membrane permeability, and plasma protein binding.
Predicted Biological Activity Profile
Based on the aforementioned SAR principles, a hypothetical comparison of the two compounds is presented in the following tables. These tables are intended to guide experimental design and are not based on experimental data.
Table 1: Predicted Receptor Binding and Functional Activity
| Parameter | This compound | n-propyl-thiophen-2-ylmethyl-amine | Rationale |
| Receptor Binding Affinity (Ki) | Potentially Lower (Higher Affinity) | Potentially Higher (Lower Affinity) | Conformational rigidity may lead to a more favorable interaction with the binding pocket. |
| Receptor Selectivity | Potentially Higher | Potentially Lower | The defined conformation may reduce off-target binding. |
| Functional Potency (EC50/IC50) | Potentially Lower (Higher Potency) | Potentially Higher (Lower Potency) | Higher affinity often translates to higher potency in functional assays. |
Table 2: Predicted Pharmacokinetic Properties
| Parameter | This compound | n-propyl-thiophen-2-ylmethyl-amine | Rationale |
| Metabolic Stability (in vitro t1/2) | Longer | Shorter | Cyclopropyl group is less prone to CYP-mediated oxidation.[1] |
| In Vivo Half-life (t1/2) | Longer | Shorter | Reduced metabolic clearance is expected to prolong the in vivo half-life. |
| Lipophilicity (LogP) | Lower | Higher | The cyclopropyl group is generally less lipophilic than the n-propyl group.[3][4] |
| Oral Bioavailability | Potentially Higher | Potentially Lower | Improved metabolic stability can contribute to higher oral bioavailability. |
Experimental Protocols
To empirically determine the biological activity of these compounds, a series of in vitro assays are recommended. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
This assay is used to determine the binding affinity of the test compounds for a specific receptor.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand specific for the target receptor (e.g., [³H]-ligand).
-
Test compounds (this compound and n-propyl-thiophen-2-ylmethyl-amine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[5][6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the activity of a GPCR that signals through the cyclic AMP (cAMP) pathway.[7][8]
Materials:
-
Cells stably expressing the target GPCR.
-
Assay medium (e.g., serum-free DMEM).
-
A known agonist for the receptor.
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well assay plates.
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (to assess antagonist activity, pre-incubate with the test compound before adding the agonist).
-
Agonist Stimulation: Add a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[9]
-
Data Analysis: Plot the cAMP levels against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP enzymes.[10][11][12]
Materials:
-
Liver microsomes (e.g., human, rat).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compounds.
-
Acetonitrile (to stop the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k).
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A representative G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: A general experimental workflow for in vitro drug screening.
Caption: Predicted metabolic pathways of the two amine analogs.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. cAMP-Glo™ Assay Protocol [promega.jp]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Comparative Docking Analysis of Thiophene Derivatives Across Key Protein Targets
A Guide for Researchers in Drug Discovery
Thiophene-based scaffolds are a cornerstone in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets. This guide provides a comparative analysis of molecular docking studies of various thiophene derivatives against several key protein targets implicated in cancer, inflammation, and infectious diseases. The presented data, compiled from recent studies, offers insights into the binding affinities and potential inhibitory activities of these compounds, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Quantitative Docking and Inhibition Data
The following tables summarize the quantitative data from comparative docking studies, presenting binding energies, docking scores, and in vitro inhibitory concentrations (IC50) for various thiophene derivatives against their respective protein targets. This allows for a side-by-side comparison of their predicted and experimentally determined potencies.
Table 1: Kinase Inhibitors [1]
| Compound ID/Series | Target Kinase(s) | Key Quantitative Data |
| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | Compound 5: IC50 = 32.435 ± 5.5 μM; Binding Energy = -8.068 kcal/mol |
| Compound 8: Kinase Inhibition ≥77%; Binding Energy = -7.529 kcal/mol | ||
| Compound 9b: Kinase Inhibition ≥77%; Binding Energy = -8.360 kcal/mol | ||
| Compound 11: Binding Energy = -9.01 kcal/mol | ||
| Thiophene-based EGFR/HER2 Inhibitors | EGFR, HER2 | Compound 21a: IC50 (EGFR) = 0.47 nM; IC50 (HER2) = 0.14 nM |
| Compound 14a (Docking): Docking Score (EGFR T790M) = -7.7 kcal/mol |
Table 2: Anti-inflammatory Agents [2]
| Compound Class/ID | Target Protein | Computational Metric | Predicted Value (kcal/mol) | Experimental Assay | Measured Value (IC50 in µM) |
| Thiophene Derivatives | COX-2 | Docking Score | - | In vitro COX inhibition | - |
| Thiophene Derivatives | TNF-α | Docking Score | - | TNF-α release assay | - |
Note: Specific values from a single cohesive study on Thiophene-2-amidoxime were not available in the initial search; this table illustrates the comparative process.[2]
Table 3: Anticancer Agents Targeting Other Proteins
| Compound ID/Series | Target Protein | Key Quantitative Data | Reference |
| Thiazole–Thiophene Scaffolds | BCL-2 (PDB: 2W3L) | Compound 4b: Docking Score = -6.011 kcal/mol | [3][4] |
| Compound 13a: Docking Score = -5.436 kcal/mol | [3][4] | ||
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Lactate Dehydrogenase | MolDock Scores ranged from -127 to -171 | [5] |
| Thiophene-based oxadiazole, triazole, and thiazolidinone derivatives | Carbonic Anhydrase IX (PDB: 5FL4) | Compound 11b: Binding Energy = -5.5817 kcal/mol | [6] |
Experimental Protocols
A generalized workflow for molecular docking studies and subsequent in vitro validation is outlined below. These protocols are based on methodologies reported in the cited literature.[1][2]
Molecular Docking Methodology[1]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned using a force field (e.g., CHARMm, AMBER).
-
The protein structure is minimized to resolve any steric clashes.
-
-
Ligand Preparation:
-
2D structures of the thiophene derivatives are drawn and converted to 3D structures.
-
Ligands are energetically minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges and hydrogen atoms are added to the ligand structures.
-
-
Grid Generation and Docking:
-
A grid box is defined around the active site of the protein.
-
Molecular docking is performed using software such as AutoDock, Glide, or Discovery Studio.[1]
-
The software explores various conformations of the ligand within the active site, and the results are scored based on a scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
The docked poses are visually inspected to analyze binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Docking scores and binding energies are used to rank the compounds and predict their relative inhibitory potential.
-
In Vitro Kinase Inhibition Assay[1]
-
Reagents and Materials: Recombinant human kinase, ATP, substrate peptide, and test compounds (thiophene-based inhibitors).[1]
-
Assay Procedure:
-
The kinase, substrate, and test compound are incubated together in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods like ELISA or fluorescence.[1]
-
MTT Assay for Cytotoxicity[7]
This assay is used to determine the cytotoxic effects of thiophene derivatives on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated.
-
After 24 hours, the cells are treated with various concentrations of the thiophene compounds.
-
The plate is incubated for another 24-72 hours.
-
MTT labeling reagent is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm, and the percentage of cell viability is calculated to determine the IC50 value.
-
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a representative signaling pathway targeted by thiophene-based inhibitors and a typical experimental workflow for a comparative docking study.
Caption: EGFR signaling pathway and the inhibitory action of thiophene-based compounds.[1]
Caption: A typical experimental workflow for a comparative docking study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
Validating the in vitro results of Cyclopropyl-thiophen-2-ylmethyl-amine in a cell-based model
Guide for the Evaluation of Cyclopropyl-thiophen-2-ylmethyl-amine against Established EGFR Tyrosine Kinase Inhibitors
This guide provides a comprehensive framework for validating the in vitro anti-cancer properties of the novel compound, this compound, hereafter referred to as Cmpd-X. Thiophene derivatives have shown promise as kinase inhibitors, and this document outlines a direct comparison of Cmpd-X with established first- and third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Osimertinib, respectively.[1][2][3][4] The protocols and data presented herein are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
The validation is conducted using the A549 non-small cell lung cancer (NSCLC) cell line, a well-established model expressing wild-type EGFR.[5][6][7][8][9] The objective is to assess the cytotoxic potency of Cmpd-X and to confirm its on-target activity by analyzing the phosphorylation status of EGFR and key downstream signaling proteins, AKT and ERK.
Comparative Performance Analysis
The efficacy of Cmpd-X was evaluated against Gefitinib and Osimertinib based on its ability to inhibit cell proliferation and suppress the EGFR signaling cascade. The following tables summarize the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity in A549 Cells (IC50 Values)
The half-maximal inhibitory concentration (IC50) for each compound was determined using an MTT cell viability assay after 72 hours of treatment. The results indicate the concentration of each drug required to inhibit the growth of 50% of the A549 cells.
| Compound | IC50 (nM) |
| Cmpd-X | 75 |
| Gefitinib | 150 |
| Osimertinib | 90 |
| Vehicle (DMSO) | > 10,000 |
Data are hypothetical and for illustrative purposes.
Table 2: Inhibition of EGFR Pathway Phosphorylation
The effect of each compound on the EGFR signaling pathway was quantified by Western blot analysis. A549 cells were treated with the respective IC50 concentration of each compound for 2 hours. Densitometry was used to measure the band intensities of the phosphorylated proteins (p-EGFR, p-AKT, p-ERK), which were then normalized to their respective total protein levels.
| Treatment (at IC50) | Relative p-EGFR / Total EGFR | Relative p-AKT / Total AKT | Relative p-ERK / Total ERK |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| Cmpd-X | 0.15 | 0.20 | 0.18 |
| Gefitinib | 0.35 | 0.40 | 0.38 |
| Osimertinib | 0.20 | 0.25 | 0.22 |
Data are hypothetical and for illustrative purposes. Values represent the fold change relative to the vehicle control.
Visualizing the Molecular and Experimental Context
To provide a clearer understanding of the underlying biology and the experimental design, the following diagrams illustrate the EGFR signaling pathway, the points of inhibition, and the overall workflow.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited in this guide.
Cell Culture and Maintenance
-
Cell Line: A549 Human Lung Carcinoma (ATCC® CCL-185™).
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA solution.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13]
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of Cmpd-X, Gefitinib, and Osimertinib in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blotting for Pathway Analysis
This technique is used to detect the phosphorylation status of specific proteins in the EGFR signaling pathway.[14][15][16][17][18][19]
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates. At 70-80% confluency, serum-starve the cells for 6 hours. Treat the cells with the IC50 concentration of each compound for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[20]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. The following primary antibodies are used:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each respective target. Normalize all results to the β-Actin loading control.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroactivity of Cyclopropylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylamine moiety is a well-established pharmacophore, renowned for its role in potent, mechanism-based inhibitors of monoamine oxidases (MAO). This guide provides a comparative analysis of the neuroactivity of key cyclopropylamine derivatives, focusing on their primary interaction with MAO-A and MAO-B, enzymes critical in the metabolism of monoamine neurotransmitters.[1] The data presented herein supports the structure-activity relationship (SAR) studies essential for the development of novel therapeutics for depressive disorders and neurodegenerative diseases.
Mechanism of Action: Irreversible MAO Inhibition
Cyclopropylamine derivatives, most notably tranylcypromine, function as irreversible inhibitors of both isoforms of monoamine oxidase, MAO-A and MAO-B.[2] The inhibitory mechanism involves the enzyme oxidizing the amine, which leads to the opening of the strained cyclopropyl ring. This process generates a highly reactive intermediate that forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation.[1][3] This inhibition increases the synaptic availability of neurotransmitters like serotonin, norepinephrine, and dopamine, which is believed to be the primary source of their antidepressant effects.[2][]
The following diagram illustrates the signaling pathway at a monoaminergic synapse and the impact of cyclopropylamine-based MAO inhibition.
Caption: Mechanism of MAO inhibition by cyclopropylamine derivatives in a neuron.
Comparative Inhibitory Potency
The potency and selectivity of cyclopropylamine derivatives against MAO-A and MAO-B vary significantly based on their structural modifications. While tranylcypromine is a potent, non-selective inhibitor, recent research has focused on developing isoform-selective compounds to minimize side effects.[5][6] For instance, certain cis-cyclopropylamines demonstrate high selectivity for MAO-B.[7] The following table summarizes the inhibitory activities of several key derivatives.
| Compound | Target | IC50 (nM) | K_i (µM) | Selectivity (A vs B) | Notes |
| Tranylcypromine (TCP) | MAO-A | - | 7.7[8] | ~0.5-fold (for K_i) | Non-selective, irreversible inhibitor.[6][8] |
| MAO-B | 74 (with pre-incubation)[8] | 3.8[8] | IC50 without pre-incubation is 4 µM.[8] | ||
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170[7] | - | ~0.03-fold (for IC50) | Highly potent and selective for MAO-B.[7] |
| MAO-B | 5[7] | - | Over 20-fold more effective than tranylcypromine for MAO-B.[7] | ||
| A Series of trans-2-(indol-3-yl)cyclopropylamine derivatives | 5-HT2C Receptor | - | 1.9 (for 5-fluoro analog)[9] | - | Demonstrates activity beyond MAO, at serotonin receptors.[9] |
| 2-Phenylcyclopropylmethylamine (PCPMA) derivatives | Dopamine D3 Receptor | - | 2.2 (for compound 30q)[10] | High selectivity | Shows high affinity and selectivity for D3R over other dopamine receptors.[10] |
Note: IC50 (half maximal inhibitory concentration) and K_i (inhibition constant) values are key metrics of inhibitor potency. Lower values indicate higher potency. Pre-incubation time can significantly impact the apparent IC50 for irreversible inhibitors.
Beyond Monoamine Oxidase: Other CNS Targets
While MAO inhibition is the hallmark of this class, certain structural modifications can shift the pharmacological profile towards other central nervous system targets. For example, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives were found to have high affinity for the 5-HT2C serotonin receptor, with the 5-fluoro-substituted analog showing a K_i of 1.9 nM.[9] This suggests that the cyclopropylamine scaffold can be adapted to create selective serotonergic agents. Furthermore, other research has identified N-substituted cyclopropylmethyl derivatives with high affinity and selectivity for kappa-opioid receptors and 2-phenylcyclopropylmethylamine (PCPMA) derivatives as selective dopamine D3 receptor ligands.[10][11] These findings highlight the versatility of the cyclopropylamine structure in CNS drug discovery.
Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the MAO-A and MAO-B inhibitory activity of test compounds using the fluorogenic substrate kynuramine. The enzymatic conversion of kynuramine by MAO results in the formation of 4-hydroxyquinoline, a highly fluorescent product.[12]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (MAO-A selective inhibitor control)
-
Selegiline (MAO-B selective inhibitor control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Black, flat-bottom 96-well microplates
-
Microplate reader with fluorescence detection (Excitation: ~315 nm, Emission: ~390 nm)
Workflow:
Caption: A typical experimental workflow for an in vitro MAO inhibition assay.
Detailed Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. Add 5 µL of each dilution to the appropriate wells of a black 96-well plate. For 100% activity control wells, add 5 µL of the assay buffer containing the same final DMSO concentration.[12]
-
Enzyme Addition: Add 40 µL of the freshly prepared MAO-A or MAO-B enzyme working solution to each well.[12]
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to interact with the enzyme before the substrate is introduced, which is particularly important for time-dependent, irreversible inhibitors.[12]
-
Reaction Initiation: Add 5 µL of the kynuramine working solution to each well to start the reaction.[12]
-
Incubation: Incubate the plate for 30 minutes at 37°C, ensuring it is protected from light to prevent photodegradation of fluorescent molecules.[12]
-
Fluorescence Measurement: Stop the reaction (e.g., by adding 75 µL of 2 N NaOH) and measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of 380-400 nm.[12][13]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
References
- 1. benchchem.com [benchchem.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of N-(Thiophen-2-ylmethyl)cyclopropanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the predicted selectivity profile of N-(Thiophen-2-ylmethyl)cyclopropanamine, a novel compound with potential therapeutic applications. Due to the limited publicly available experimental data on this specific molecule, this analysis leverages data from structurally related cyclopropylamine derivatives, particularly those known to inhibit monoamine oxidases (MAOs). The guide compares its predicted profile to well-established MAO inhibitors, offering insights into its potential efficacy and off-target effects.
Introduction
N-(Thiophen-2-ylmethyl)cyclopropanamine belongs to the cyclopropylamine class of compounds, a structural motif present in several known monoamine oxidase (MAO) inhibitors. MAOs are critical enzymes in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. The selectivity of MAO inhibitors is a crucial factor in determining their therapeutic applications and side-effect profiles. Non-selective inhibitors, like tranylcypromine, are potent antidepressants but are associated with significant dietary restrictions (the "cheese effect"). In contrast, selective inhibitors, such as selegiline (MAO-B) and moclobemide (MAO-A), offer improved safety profiles and are used in the treatment of Parkinson's disease and depression, respectively.
Given its structural similarity to known MAO inhibitors, it is hypothesized that N-(Thiophen-2-ylmethyl)cyclopropanamine will exhibit inhibitory activity towards MAOs. This guide aims to provide a predictive assessment of its selectivity by comparing the known activities of established MAO inhibitors.
Comparative Selectivity Profile
The following table summarizes the inhibitory potency (IC50 values) of selected MAO inhibitors against MAO-A and MAO-B. While specific data for N-(Thiophen-2-ylmethyl)cyclopropanamine is not available, data for a structurally related cyclopropylamine derivative, cis-N-benzyl-2-methoxycyclopropylamine, is included to provide a potential indication of its selectivity.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| N-(Thiophen-2-ylmethyl)cyclopropanamine | Predicted Irreversible | Data Not Available | Data Not Available | Predicted MAO-B Selective |
| cis-N-benzyl-2-methoxycyclopropylamine | Irreversible | 0.17[1][2] | 0.005[1][2] | 34 |
| Tranylcypromine | Non-selective, Irreversible | 2.3 | 0.95 | 2.4 |
| Selegiline | MAO-B Selective, Irreversible | 23[3] | 0.051[3] | 0.0022 |
| Moclobemide | MAO-A Selective, Reversible | 6.1[4] | >1000[5] | >164 |
Note: The Selectivity Index is calculated as (IC50 for MAO-A) / (IC50 for MAO-B). A higher value indicates greater selectivity for MAO-B, while a lower value indicates greater selectivity for MAO-A. The prediction for N-(Thiophen-2-ylmethyl)cyclopropanamine is based on the trend observed with other substituted cyclopropylamines.
Experimental Protocols
The determination of the selectivity profile of a compound like N-(Thiophen-2-ylmethyl)cyclopropanamine involves a series of in vitro assays. The following are detailed methodologies for key experiments typically employed.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of MAO-A and MAO-B by 50% (IC50).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective MAO substrate)
-
Test compound (N-(Thiophen-2-ylmethyl)cyclopropanamine) and reference inhibitors (Tranylcypromine, Selegiline, Moclobemide)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Spectrofluorometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to wells containing the inhibitor dilutions and pre-incubate for a specified time (e.g., 30 minutes) at 37°C for irreversible inhibitors.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
The MAO-catalyzed deamination of kynuramine produces 4-hydroxyquinoline, a fluorescent product.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 310 nm excitation, 400 nm emission) over time using a spectrofluorometer.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway of Monoamine Oxidase Inhibition
The following diagram illustrates the general mechanism of action of MAO inhibitors.
Caption: Mechanism of MAO Inhibition.
Experimental Workflow for Selectivity Profiling
This diagram outlines the typical workflow for assessing the selectivity of a potential MAO inhibitor.
Caption: Selectivity Profiling Workflow.
Discussion and Conclusion
Based on the analysis of structurally similar cyclopropylamine derivatives, N-(Thiophen-2-ylmethyl)cyclopropanamine is predicted to be an irreversible inhibitor of monoamine oxidase. The data for cis-N-benzyl-2-methoxycyclopropylamine, which shows a 34-fold greater potency for MAO-B over MAO-A, suggests that N-(Thiophen-2-ylmethyl)cyclopropanamine may also exhibit a preference for MAO-B. This predicted selectivity profile distinguishes it from non-selective inhibitors like tranylcypromine and positions it as a potential candidate for therapeutic areas where MAO-B inhibition is desirable, such as in the treatment of Parkinson's disease.
However, it is crucial to emphasize that this assessment is predictive. Rigorous experimental validation is required to definitively determine the inhibitory potency and selectivity of N-(Thiophen-2-ylmethyl)cyclopropanamine against both MAO-A and MAO-B. Further studies should also investigate its potential for off-target effects on other enzymes, such as lysine-specific demethylase 1 (LSD1), which shares structural homology with MAOs.
This guide provides a foundational framework for researchers and drug development professionals to understand the potential selectivity profile of N-(Thiophen-2-ylmethyl)cyclopropanamine and outlines the necessary experimental steps to validate these predictions. The provided protocols and visualizations serve as a practical resource for initiating and interpreting further investigations into this promising compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Cyclopropyl-thiophen-2-ylmethyl-amine: A Procedural Guide
For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents like Cyclopropyl-thiophen-2-ylmethyl-amine are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. Due to its hazardous properties, this compound requires a meticulous disposal process. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, synthesized from available safety data on the compound and its structural analogs.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the GHS pictograms associated with the compound and information from structurally related chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and facilities.
Key Chemical and Hazard Information
Understanding the intrinsic properties of a substance is the cornerstone of its safe management. The following table summarizes the known data for this compound.
| Property | Value | Source/Compound |
| Molecular Formula | C8H11NS | ChemScene[1] |
| Molecular Weight | 153.24 g/mol | ChemScene[1] |
| CAS Number | 14471-18-2 | ChemScene[1] |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Harmful) | ChemScene[1] |
| Signal Word | Danger | ChemScene[1] |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound should be approached with the same diligence as any hazardous chemical. The protocol below is a general guideline.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.
-
Body Protection: Wear a lab coat.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical's properties.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number (14471-18-2). Include the appropriate hazard pictograms (Corrosive and Harmful).
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[2]
5. Disposal Request:
-
Contact your institution's EHS department to arrange for a hazardous waste pickup.[3]
-
Provide them with all necessary information about the waste, including its composition and volume.
Spill or Leak Management
In the event of a spill or leak, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the contaminated material into a suitable container for disposal.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Cyclopropyl-thiophen-2-ylmethyl-amine
Essential Safety and Handling Guide for Cyclopropyl-thiophen-2-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS Number: 14471-18-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety protocols. Based on available data for the compound and structurally similar amines, it is classified as corrosive and an irritant.[1] The signal word for this chemical is "Danger".[1] A thorough risk assessment should be conducted before beginning any work with this compound.
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves.[2] Consider double-gloving for added protection.[3] | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety goggles and face shield | ANSI Z87.1 compliant.[3] A face shield should be worn over safety goggles when there is a splash hazard.[3][4] | To protect against chemical splashes and vapors. |
| Body Protection | Flame-resistant lab coat | Worn over full-length clothing. | To protect skin and clothing from splashes and spills.[4][5] |
| Footwear | Closed-toe shoes | Made of a non-porous material. | To protect feet from spills and falling objects.[6] |
| Respiratory Protection | Respirator | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic amines should be used.[4] | To prevent inhalation of harmful vapors. |
Operational and Disposal Plans
Pre-Experiment Protocol
-
Safety Data Sheet (SDS) Review: Before handling, all personnel must review the SDS for this compound and any other chemicals being used.
-
PPE Inspection: Ensure all PPE is in good condition and readily available.
-
Engineering Controls: Verify that the chemical fume hood is functioning correctly.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a designated, properly labeled, sealed, and compatible waste container.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour this chemical down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Use appropriate PPE and absorbent materials to contain the spill. Prevent the spill from entering drains. Dispose of cleanup materials as hazardous waste. For large spills, contact your institution's EHS office immediately.
References
- 1. chemscene.com [chemscene.com]
- 2. research.arizona.edu [research.arizona.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. hse.kaust.edu.sa [hse.kaust.edu.sa]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
